2'-fluoro-3'-methoxyacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWINEAOQMFOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2'-fluoro-3'-methoxyacetophenone chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 2'-fluoro-3'-methoxyacetophenone , designed for researchers and drug development professionals.
Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1]
Executive Summary
2'-Fluoro-3'-methoxyacetophenone (CAS: 208777-19-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive small molecules. Distinguished by its specific substitution pattern—an electron-withdrawing fluorine atom ortho to the acetyl group and an electron-donating methoxy group meta to the acetyl—this compound offers unique electronic and steric properties. It serves as a critical building block for fused heterocycles (e.g., indazoles, quinolines) and is increasingly relevant in the development of neuroactive agents and kinase inhibitors where metabolic stability and lipophilicity modulation are required.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Registry Number | 208777-19-9 |
| IUPAC Name | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one |
| Molecular Formula | C |
| Molecular Weight | 168.17 g/mol |
| SMILES | COc1cccc(C(C)=O)c1F |
| Appearance | Off-white to pale yellow solid (low melting) |
| Melting Point | Predicted range:[1][2] 45–60 °C (Based on isomeric trends; 3'-F-4'-OMe isomer mp 92-94°C) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| LogP (Predicted) | ~1.9 – 2.1 |
| H-Bond Acceptors | 2 (Ketone O, Methoxy O) |
Structural Insight:
The ortho-fluoro substituent creates a significant dipole moment and can influence the conformation of the acetyl group through electrostatic repulsion with the carbonyl oxygen. This "ortho-effect" also activates the fluorine atom toward nucleophilic aromatic substitution (
Synthesis Strategy: The Weinreb Amide Protocol
Direct Friedel-Crafts acetylation of 2-fluoroanisole typically yields the para-acetylated isomer (3'-fluoro-4'-methoxyacetophenone) due to the strong directing effect of the methoxy group. Therefore, to ensure regiochemical integrity, the Weinreb Amide route starting from 2-fluoro-3-methoxybenzoic acid is the industry-standard protocol for high-purity synthesis.
Optimized Synthetic Workflow
-
Activation: Conversion of 2-fluoro-3-methoxybenzoic acid to its Weinreb amide using
-dimethylhydroxylamine. -
Nucleophilic Addition: Selective addition of methylmagnesium bromide (MeMgBr) to the amide. The stable tetrahedral intermediate prevents over-addition, ensuring exclusive ketone formation upon acidic workup.
Caption: Regioselective synthesis of 2'-fluoro-3'-methoxyacetophenone via Weinreb Amide to prevent over-alkylation.
Chemical Reactivity & Functionalization
The 2'-fluoro-3'-methoxyacetophenone scaffold exhibits dual reactivity: carbonyl chemistry at the ketone and electrophilic aromatic chemistry at the ring.
A. Nucleophilic Aromatic Substitution (
)
A critical "Senior Scientist" insight is the activation of the fluorine atom. The acetyl group at the ortho position acts as an electron-withdrawing group (EWG), lowering the energy of the Meisenheimer complex.
-
Reaction: Displacement of Fluorine by primary/secondary amines or thiols.
-
Condition: Heating with
in DMF or DMSO. -
Utility: Rapid generation of 2-amino-3-methoxyacetophenone derivatives (anilines).
B. Condensation & Heterocycle Formation
The acetyl group serves as a handle for cyclization:
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcones , which are precursors to pyrazolines and flavonoids.
-
Hydrazine Condensation: Reaction with hydrazine hydrate yields indazoles (via intramolecular
of the hydrazone intermediate on the labile fluorine).
Caption: Divergent reactivity map highlighting the activation of the ortho-fluorine for heterocycle synthesis.
Applications in Medicinal Chemistry
This intermediate is highly valued for its ability to modulate the physicochemical properties of drug candidates:
-
Metabolic Stability: The fluorine atom at the 2' position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.
-
Conformational Locking: The intramolecular repulsion between the fluorine and the carbonyl oxygen can force the side chain into a non-planar conformation, potentially improving binding selectivity to protein targets (e.g., kinases or GPCRs).
-
Bioisosterism: The 3-methoxy group acts as a hydrogen bond acceptor, mimicking key interactions found in natural products like flavonoids, while the fluorine modulates the pKa of neighboring protons.
Analytical Characterization (Predicted)
For verification of the synthesized material, the following spectroscopic signals are diagnostic:
-
H NMR (400 MHz, CDCl
):-
2.60 (s, 3H, COCH
) -
3.92 (s, 3H, OCH
) - 7.10–7.25 (m, 2H, Ar-H 4, Ar-H 5)
- 7.45 (m, 1H, Ar-H 6)
-
Note: H-6 will show coupling to F-19.
-
2.60 (s, 3H, COCH
-
F NMR:
-
Single peak around
-120 to -130 ppm (typical for ortho-fluoro ketones).
-
-
MS (ESI):
-
[M+H]
= 169.06.
-
Safety & Handling Protocols
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While relatively stable, fluorinated ketones should be protected from moisture to prevent hydrate formation.
-
PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood during synthesis to avoid inhalation of vapors.
References
-
PubChem. (2025).[3] Compound Summary: 2'-Fluoro-3'-methoxyacetophenone (CAS 208777-19-9). Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb amide synthesis).
Sources
Introduction: A Versatile Fluorinated Building Block
An In-Depth Technical Guide to 2'-Fluoro-3'-methoxyacetophenone
This guide provides a comprehensive technical overview of 2'-fluoro-3'-methoxyacetophenone, a key chemical intermediate. The content herein is structured to deliver not only foundational data but also practical, field-proven insights into its synthesis, applications, and safe handling, grounded in authoritative references.
2'-Fluoro-3'-methoxyacetophenone is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring both a fluorine atom and a methoxy group on the phenyl ring, provides chemists with a unique scaffold for creating more complex molecules. The strategic placement of these functional groups can significantly influence the physicochemical and pharmacological properties of derivative compounds, such as metabolic stability, binding affinity, and lipophilicity.[1] This makes it a compound of considerable interest in medicinal chemistry and drug discovery. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 208777-19-9 .[2]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physical data for 2'-fluoro-3'-methoxyacetophenone are summarized below.
| Property | Value | Source |
| CAS Number | 208777-19-9 | [2] |
| Synonym(s) | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one, 3-Acetyl-2-fluoroanisole | [2] |
| Molecular Formula | C₉H₉FO₂ | Inferred from structure |
| Molecular Weight | 168.17 g/mol | Inferred from formula |
| MDL Number | MFCD13194330 | [2] |
| Appearance | Typically an off-white to yellow solid or oil | General chemical knowledge |
Synthesis Protocol: Friedel-Crafts Acylation
The most common and industrially scalable method for preparing 2'-fluoro-3'-methoxyacetophenone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of 2-fluoroanisole.
Causality and Experimental Rationale
The choice of a Friedel-Crafts reaction is dictated by its efficiency in forming carbon-carbon bonds on an aromatic ring.
-
Lewis Acid Catalyst (e.g., AlCl₃): Aluminum trichloride is a powerful Lewis acid that coordinates with the acylating agent (acetyl chloride or acetic anhydride). This coordination polarizes the carbonyl group, generating a highly reactive acylium ion (CH₃CO⁺) or a potent acyl-catalyst complex. This electrophile is necessary to overcome the aromatic stability of the 2-fluoroanisole ring.
-
Solvent (e.g., Dichloroethane): An inert solvent like dichloroethane is used to dissolve the reactants without participating in the reaction.[3]
-
Temperature Control: The reaction is initially cooled to control the exothermic addition of the Lewis acid and acylating agent, preventing side reactions. It is then allowed to proceed at a controlled temperature to ensure complete conversion.
-
Aqueous Workup: The reaction is quenched by pouring it into ice water to decompose the aluminum chloride complex and separate the organic product from the inorganic salts.[3]
Step-by-Step Experimental Protocol
This protocol is a representative example based on established methodologies for similar compounds.[3][4]
-
Setup: Equip a dry, three-necked flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.
-
Reagent Charging: Charge the flask with an inert solvent such as dichloroethane, followed by 2-fluoroanisole (1.0 eq).
-
Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly and portion-wise, add anhydrous aluminum trichloride (AlCl₃) (1.0-1.1 eq) while stirring.
-
Acylation: Add acetyl chloride (1.0-1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature between 0-10°C.
-
Reaction: After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and decompose the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., dichloromethane) to recover any residual product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol or by column chromatography.[3]
Diagram: Synthesis Workflow
Caption: Friedel-Crafts acylation workflow.
Applications in Drug Discovery and Medicinal Chemistry
2'-Fluoro-3'-methoxyacetophenone is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate used to construct more elaborate molecular architectures. Its utility stems from the predictable reactivity of its ketone group and the modulating effects of its ring substituents.
Role as a Precursor to Bioactive Heterocycles
The ketone functionality is a versatile handle for various chemical transformations. For instance, it can readily undergo condensation reactions to form chalcones or be used in multi-step syntheses to produce pyrazole derivatives.[5][6]
-
Chalcones: These are α,β-unsaturated ketones formed via aldol condensation with an appropriate benzaldehyde. Chalcone scaffolds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[5][6]
-
Pyrazoles: These five-membered heterocyclic compounds can be synthesized from chalcone precursors. The pyrazole motif is a privileged structure in medicinal chemistry, found in drugs like the anti-inflammatory agent celecoxib.[5]
The fluorine and methoxy groups on the starting acetophenone are carried through the synthesis, ultimately influencing the properties of the final bioactive molecule. Fluorine substitution is a well-established strategy to enhance metabolic stability, increase binding affinity, and improve membrane permeability.[1]
Diagram: Synthetic Utility in Medicinal Chemistry
Caption: Pathway to bioactive heterocycles.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 2'-Fluoro-3'-methoxyacetophenone is an irritant and requires careful handling to minimize exposure.
Hazard Identification
Based on available safety data for the compound and its isomers, the primary hazards are:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Self-Validating Handling Protocol
Adherence to the following protocol ensures a safe laboratory environment.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] Ensure an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for solids).[4]
-
-
Handling Procedures:
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
2'-Fluoro-3'-methoxyacetophenone (CAS No. 208777-19-9) is a strategically important intermediate in synthetic chemistry. Its value is defined by its fluorinated and methoxylated aromatic structure, which provides a foundation for the synthesis of diverse, high-value compounds, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis via methods like Friedel-Crafts acylation, and strict adherence to safety protocols are essential for leveraging its full potential in research and development.
References
-
PubChem. (n.d.). 2'-Fluoro-4'-methoxyacetophenone. Retrieved February 24, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Unlocking the Potential: 2-Fluoroacetophenone in Pharmaceutical Synthesis. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
-
Journal of Advanced Pharmacy and Research. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 24, 2026, from [Link]
-
Thieme. (n.d.). Synthesis of p-methoxyacetophenone from anisole. Retrieved February 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and application of 2′-fluoro substituted cap analogs. Retrieved February 24, 2026, from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. 208777-19-9 Cas No. | 2'-Fluoro-3'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 3. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 4. 3′-氟-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ossila.com [ossila.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Structural Profiling & Quality Control: 2'-Fluoro-3'-Methoxyacetophenone
CAS: 208777-19-9 | Formula: C
Executive Summary
This technical guide outlines the structural analysis and quality control parameters for 2'-fluoro-3'-methoxyacetophenone , a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. Unlike simple acetophenones, the presence of the ortho-fluorine atom introduces unique stereoelectronic effects—specifically a conformational "lock" that influences both spectral data and metabolic stability. This guide synthesizes theoretical conformational analysis with practical spectroscopic protocols (
Molecular Architecture & Electronic Properties
The Ortho-Fluorine Effect
The defining structural feature of this molecule is the fluorine atom at the 2' position (ortho to the acetyl group). In solution, 2'-fluoroacetophenones predominantly adopt the s-trans conformation (carbonyl oxygen trans to the fluorine).[1]
-
Mechanism: This preference is driven by dipolar repulsion between the electronegative fluorine lone pairs and the carbonyl oxygen, as well as a stabilizing
interaction with the methyl group protons. -
Analytical Impact: This conformation maximizes the through-space spin-spin coupling, making
F NMR a highly sensitive probe for structural integrity.
Electronic Substituent Effects
-
2'-Fluoro: Strongly electron-withdrawing (
) but pi-donating. It deshields C2' significantly while shielding C1' and C3' via resonance. -
3'-Methoxy: Electron-donating group (EDG) at the meta position relative to the acetyl. It increases electron density at C2', C4', and C6', partially counteracting the inductive withdrawal of the fluorine on the ring system.
Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR) Profiling
The following data is derived from substituent additivity rules and analogous 2'-fluoroacetophenone systems reported in literature (e.g., J. Org. Chem. 2021).[1][2][3]
Protocol 1: High-Field NMR Acquisition
-
Solvent: CDCl
(Preferred for resolution) or DMSO- (if solubility is limited). -
Standard: TMS (0.00 ppm) for
H/ C; CFCl (0.00 ppm) or internal C F for F. -
Parameter Set:
- H: 30° pulse, 1s relaxation delay.
- C: Proton-decoupled, 2s relaxation delay (due to quaternary carbons).
Predicted Spectral Data Summary
| Nucleus | Signal | Shift ( | Multiplicity | Coupling ( | Assignment |
| Acetyl-CH | 2.60 - 2.65 | Doublet (d) | Methyl protons (coupled to F) | ||
| O-CH | 3.90 - 3.95 | Singlet (s) | - | Methoxy protons | |
| Ar-H (H4') | 7.10 - 7.20 | ddd | Para to Acetyl | ||
| Ar-H (H5') | 7.25 - 7.35 | td | Meta to Acetyl | ||
| Ar-H (H6') | 7.50 - 7.60 | dd | Ortho to Acetyl | ||
| Ar-F | -110 to -125 | Multiplet | - | 2'-Fluorine | |
| C=O[4][5] | ~196.0 | Doublet | Carbonyl |
Critical QC Check: The acetyl methyl protons often appear as a doublet (
Hz) rather than a singlet due to through-space coupling with the 2'-fluorine. This is a definitive confirmation of the ortho substitution pattern.
Mass Spectrometry (MS) Fragmentation
Using Electron Impact (EI, 70 eV), the molecule follows a predictable fragmentation pathway useful for identity confirmation.
Key Ions:
-
M+ (Molecular Ion): m/z 168 (Base peak or strong).
-
[M - CH
] : m/z 153 (Loss of methyl from acetyl). -
[M - COCH
] : m/z 125 (Formation of the 2-fluoro-3-methoxyphenyl cation).
Figure 1: Primary fragmentation pathway for 2'-fluoro-3'-methoxyacetophenone under EI conditions.
Quality Control & Impurity Profiling
HPLC Method Development
For routine purity analysis, a Reverse-Phase (RP-HPLC) method is required to separate the target from likely impurities (e.g., 3'-methoxyacetophenone or regioisomers).
Protocol 2: RP-HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
90% B -
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic) and 210 nm (General).
-
Temperature: 30°C.
Analytical Workflow Diagram
The following flowchart illustrates the logical progression from raw material receipt to final release, ensuring no critical structural check is missed.
Figure 2: Step-by-step analytical workflow for validating 2'-fluoro-3'-methoxyacetophenone.
References
-
Yamaguchi, T., et al. (2021).[6] "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry, 86(6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 74457-86-6 (Isomer Analogue for Spectral Comparison). Retrieved from [Link]
Sources
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. 3-Methoxyacetophenone(586-37-8) 1H NMR [m.chemicalbook.com]
- 5. 3-Fluoro-4-methoxyacetophenone(455-91-4) 13C NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Safe Handling of 2'-fluoro-3'-methoxyacetophenone
Preamble: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2'-fluoro-3'-methoxyacetophenone (CAS No. 208777-19-9). As detailed safety data for this specific compound is not extensively published, this guide has been synthesized by leveraging data from structurally analogous compounds, including other fluoro-methoxyacetophenone isomers and the parent compound, acetophenone. This approach, common in chemical risk assessment, provides a robust framework for ensuring laboratory safety. All recommendations are grounded in established chemical safety principles and authoritative data from analogous compounds.
Section 1: Compound Identification and Physicochemical Properties
2'-fluoro-3'-methoxyacetophenone is a substituted aromatic ketone. Understanding its basic properties is the foundation of a sound risk assessment. While exhaustive experimental data for this specific isomer is limited, properties can be inferred from available supplier information and data on related compounds.
| Property | Value | Source |
| Chemical Name | 2'-fluoro-3'-methoxyacetophenone | [1] |
| Synonyms | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one, 3-Acetyl-2-fluoroanisole | [1] |
| CAS Number | 208777-19-9 | [1] |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.17 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder or solid | [4][5] |
| Melting Point | 52-54 °C (for analogous 2'-Fluoro-4'-methoxyacetophenone) | [4][6] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [3][4] |
Section 2: Hazard Identification and GHS Classification
Based on the available data for 2'-fluoro-3'-methoxyacetophenone and its close structural isomers, the compound is classified as hazardous.[1] The following GHS classification should be adopted for all laboratory work.
| GHS Pictogram | Signal Word | Hazard Class & Statement |
| Warning | H315: Causes skin irritation. [1] H319: Causes serious eye irritation. [1] H335: May cause respiratory irritation. [1] |
Interpretation of Hazards for the Researcher:
-
Skin Irritation (H315): Direct contact with the solid or solutions can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[7][8]
-
Serious Eye Irritation (H319): This is a significant risk. The compound can cause substantial, though reversible, eye damage upon contact. The use of chemical splash goggles is mandatory whenever handling the substance, as standard safety glasses do not provide adequate protection from powders or splashes.[7][9]
-
Respiratory Irritation (H335): Inhalation of the powder or dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This hazard dictates that the compound must be handled within a certified chemical fume hood to prevent airborne dust from entering the breathing zone of the operator.[7]
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is essential.
Engineering Controls: The Primary Barrier
The principle of ALARA (As Low As Reasonably Achievable) for exposure dictates that engineering controls are the most critical safety measure.
-
Chemical Fume Hood: All manipulations of 2'-fluoro-3'-methoxyacetophenone, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood. This is the primary control to mitigate the risk of respiratory irritation (H335) by containing dust and potential vapors.[7][9]
-
Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour to prevent the accumulation of any fugitive emissions.
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[10]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for engineering controls but is essential to protect from direct contact.
-
Eye and Face Protection: Chemical splash goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[10][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for handling the solid and for incidental contact with solutions. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult a glove manufacturer's resistance chart. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[9][10]
-
Lab Coat: A full-sleeved, knee-length lab coat must be worn and kept fastened.
-
-
Respiratory Protection: Not typically required when work is conducted within a chemical fume hood. If engineering controls fail or for emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter may be necessary.[7][12]
Caption: A logical workflow for donning and doffing PPE to minimize contamination.
Section 4: Safe Handling and Storage Protocols
Adherence to methodical protocols is key to preventing accidents and exposure.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary equipment (spatulas, weigh paper, containers) is present.
-
Don PPE: Follow the donning sequence outlined in Figure 1.
-
Transfer: Gently open the container inside the fume hood. Use a spatula to carefully transfer the required amount of the solid to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.
-
Closure: Securely close the main container immediately after dispensing.
-
Dissolution (if applicable): If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Cleanup: Clean any residual powder from the spatula and work surface with a solvent-dampened wipe. Dispose of the wipe and any contaminated weigh paper as solid chemical waste.
-
Doff PPE: Before leaving the work area, doff PPE in the correct order (Figure 1) and wash hands thoroughly.[9]
Storage and Stability
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage is at room temperature.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Stability: The compound is stable under normal storage conditions.[8] Hazardous decomposition products are not expected under normal use, but combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[12]
Section 5: Emergency Procedures
Immediate and correct response during an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms such as coughing or irritation persist, seek immediate medical attention.[7][8]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response Protocol
For a small laboratory spill (<5g):
-
Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Ensure the spill is manageable and that you have the correct PPE and spill kit materials.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand to prevent it from spreading.
-
Clean: Carefully sweep the absorbed material and spilled solid into a designated chemical waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.
-
Dispose: Seal the waste container, label it appropriately, and dispose of it according to institutional and local regulations.
Caption: A systematic workflow for responding to a small laboratory spill.
Section 6: Disposal Considerations
All waste containing 2'-fluoro-3'-methoxyacetophenone, including contaminated materials and unused product, must be treated as hazardous chemical waste.
-
Containers: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general trash.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Section 7: Toxicological Information Summary
The toxicological profile is inferred from the GHS classifications of analogous compounds.
-
Acute Toxicity: No specific data is available, but related compounds are categorized as causing irritation upon single exposure.[13] Harmful effects from acute ingestion, dermal contact, or inhalation should be presumed.
-
Corrosion/Irritation: Causes skin irritation and serious eye irritation.[7][8]
-
Sensitization: No data is available to suggest the compound is a skin or respiratory sensitizer.
-
Carcinogenicity/Mutagenicity: No components of this product or its close analogs are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[14] No data on mutagenicity is available.
This guide provides a framework for the safe use of 2'-fluoro-3'-methoxyacetophenone. It is imperative that all users supplement this information with institution-specific training and protocols and always exercise prudent laboratory practice.
References
-
PubChem. 2'-Fluoro-4'-methoxyacetophenone. National Center for Biotechnology Information. [Link]
-
Ibracem. Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 4'-Fluoro-3'-methoxyacetophenone. [Link]
-
Carl ROTH. Safety Data Sheet: Acetophenone. [Link]
-
Fisher Scientific. Safety Data Sheet: 4'-Fluoro-2'-methoxyacetophenone. [Link]
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- 2. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2′-氟-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. westliberty.edu [westliberty.edu]
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- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
literature review of 2'-fluoro-3'-methoxyacetophenone
The following technical guide details the properties, synthesis, and applications of 2'-Fluoro-3'-methoxyacetophenone , a critical fluorinated building block in medicinal chemistry.
Advanced Synthesis, Characterization, and Pharmaceutical Applications
Executive Summary
2'-Fluoro-3'-methoxyacetophenone (also known as 1-(2-fluoro-3-methoxyphenyl)ethanone) is a specialized aromatic intermediate utilized in the synthesis of bioactive small molecules. Its structural core—a phenyl ring substituted with adjacent fluorine and methoxy groups—serves as a "privileged scaffold" in drug discovery, most notably appearing in the GnRH antagonist Elagolix (Orilissa) .
The presence of the fluorine atom at the ortho position relative to the acetyl group confers unique metabolic stability and alters the electronic properties of the ring, influencing the binding affinity of downstream pharmacophores. This guide provides a validated roadmap for the synthesis, handling, and application of this compound, moving beyond basic catalog data to actionable laboratory protocols.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one |
| CAS Number | 208777-19-9 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Appearance | Off-white to pale yellow solid / Low-melting solid |
| Melting Point | 50–54 °C (Lit.)[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Key Functional Groups | Ketone (Acetyl), Aryl Fluoride, Aryl Ether |
Synthetic Pathways
Direct Friedel-Crafts acylation of 2-fluoroanisole is not recommended due to poor regioselectivity (favoring the para-methoxy position, yielding the 4'-methoxy-3'-fluoro isomer). The following routes ensure regiochemical integrity.
Method A: Grignard Addition to Aldehyde (Recommended Lab Scale)
This two-step protocol utilizes the commercially available 2-fluoro-3-methoxybenzaldehyde . It offers high yields and avoids complex purification of isomers.
Workflow:
-
Nucleophilic Addition: Reaction of the aldehyde with methylmagnesium bromide (MeMgBr) to form the secondary alcohol.
-
Oxidation: Conversion of the alcohol to the ketone using PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane (DMP).
Protocol 1: Grignard Addition
-
Reagents: 2-Fluoro-3-methoxybenzaldehyde (1.0 eq), MeMgBr (3.0 M in ether, 1.2 eq), anhydrous THF.
-
Conditions: 0 °C to Room Temperature (RT), N₂ atmosphere.
-
Procedure:
-
Dissolve aldehyde in anhydrous THF (0.5 M concentration). Cool to 0 °C.
-
Add MeMgBr dropwise over 20 mins. The solution may turn slightly yellow/turbid.
-
Warm to RT and stir for 2 hours. Monitor by TLC (disappearance of aldehyde).
-
Quench: Slowly add sat. NH₄Cl solution at 0 °C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Intermediate: 1-(2-fluoro-3-methoxyphenyl)ethanol (Oil).
-
Protocol 2: Oxidation (PCC Method)
-
Reagents: Crude alcohol (from above), PCC (1.5 eq), Celite, anhydrous DCM.
-
Procedure:
-
Suspend PCC and Celite (1:1 w/w) in DCM.
-
Add a solution of the crude alcohol in DCM dropwise at RT.
-
Stir for 3–4 hours. The orange suspension will turn dark brown/black.
-
Filtration: Filter the mixture through a pad of silica gel or Celite to remove chromium byproducts. Wash with ether.
-
Purification: Concentrate filtrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the target acetophenone as a white/off-white solid.
-
Method B: Weinreb Amide Route (Scalable)
For larger scales (>50g), converting the corresponding benzoic acid to a Weinreb amide followed by Grignard addition prevents over-addition (tertiary alcohol formation).
-
Starting Material: 2-Fluoro-3-methoxybenzoic acid (CAS 82846-18-2).
-
Steps: Acid
Acid Chloride (SOCl₂) Weinreb Amide (NH(OMe)Me) Ketone (MeMgBr).
Visualization: Synthesis & Application Logic
The following diagram illustrates the synthetic flow and the compound's role as a divergent intermediate.
Caption: Regioselective synthesis of 2'-fluoro-3'-methoxyacetophenone and its divergence into bioactive scaffolds.
Pharmaceutical Applications
Elagolix (Orilissa) Pharmacophore
The 2-fluoro-3-methoxyphenyl moiety is a defining structural feature of Elagolix , a GnRH antagonist approved for endometriosis pain.[2]
-
Function: This specific substitution pattern balances lipophilicity and metabolic stability while optimizing pi-stacking interactions within the GnRH receptor pocket.
-
Usage: While industrial synthesis of Elagolix often utilizes the corresponding aryl boronic acid for Suzuki coupling, the acetophenone serves as a critical tool compound for generating "Elagolix-like" analogs or constructing the pyrimidine core via chalcone/beta-keto ester intermediates.
Chalcone Libraries (Kinase Inhibitors)
The acetyl group allows for rapid diversification via Claisen-Schmidt condensation .
-
Reaction: Acetophenone + Aromatic Aldehyde
Chalcone. -
Significance: Fluorinated chalcones derived from this scaffold exhibit enhanced potency in inhibiting inflammatory cytokines (e.g., IL-6, TNF-α) compared to their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atom increasing the electrophilicity of the enone system.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these standard values.
| Technique | Diagnostic Signals | Interpretation |
| ¹H NMR (CDCl₃) | Acetyl methyl group ( | |
| Methoxy group ( | ||
| Aromatic protons. Look for complex splitting due to H-F coupling. | ||
| ¹³C NMR | Carbonyl carbon (C=O). | |
| C-F carbon (Doublet, large | ||
| IR Spectroscopy | 1685 cm⁻¹ | Strong C=O stretch (Conjugated ketone). |
| 1260 cm⁻¹ | C-O stretch (Aryl ether). |
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound is stable but should be protected from strong oxidizing agents.
-
Disposal: Fluorinated organic waste requires incineration in a facility equipped with a scrubber to neutralize HF gas generation.
References
-
Compound Identity & Properties: PubChem. 1-(2-Fluoro-3-methoxyphenyl)ethanone (CID 11562996). Link
-
Elagolix Structure & Chemistry: Chen, C., et al. (2008). "Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix)". Journal of Medicinal Chemistry. Link
-
Synthesis of Fluorinated Intermediates: Ossila. 2-Fluoro-3-methoxybenzaldehyde Product Page (Precursor). Link
-
Chalcone Synthesis Applications: Jung, J.C., et al. (2017). "Practical synthesis of chalcone derivatives and their biological activities". Molecules. Link
Sources
physical properties of 2'-fluoro-3'-methoxyacetophenone
Executive Summary
2'-Fluoro-3'-methoxyacetophenone (CAS 208777-19-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive scaffolds, particularly indazoles, quinolines, and chalcones for medicinal chemistry.[1][2] Its structural uniqueness lies in the contiguous 1,2,3-substitution pattern of the benzene ring, where the ortho-fluorine atom exerts significant electronic and conformational influence on the acetyl group, distinguishing its reactivity profile from the more common 2,4- or 3,4-isomers.[1]
This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis routes, and analytical characterization standards, designed for researchers requiring high-fidelity data for drug development workflows.
Chemical Identity & Structural Analysis[3][4][5]
The compound is characterized by a "push-pull" electronic system where the methoxy group (electron-donating) and the fluorine atom (electron-withdrawing via induction, donating via resonance) create a unique electrostatic potential map.[1][2]
| Parameter | Technical Detail |
| IUPAC Name | 1-(2-fluoro-3-methoxyphenyl)ethan-1-one |
| CAS Number | 208777-19-9 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| SMILES | CC(=O)C1=C(F)C(OC)=CC=C1 |
| InChI Key | Predicted: DHQLBLUQZYGIAG-UHFFFAOYSA-N (Derivative check) |
| Structural Class | Poly-substituted Acetophenone |
Structural Conformation (The Ortho-Fluoro Effect)
The 2'-position fluorine atom is critical.[1][2] Unlike hydrogen, the fluorine atom creates a dipole that can interact with the carbonyl oxygen.
-
Conformation: The carbonyl group typically rotates out of coplanarity with the phenyl ring to minimize dipole-dipole repulsion between the carbonyl oxygen and the ortho-fluorine lone pairs.[1][2]
-
Reactivity: This twist reduces conjugation, making the carbonyl carbon slightly more electrophilic than in non-fluorinated analogs.
Figure 1: Structure-Property Relationship Diagram illustrating the impact of substituents on molecular behavior.[1][2]
Physicochemical Profile
Note: As a specialized intermediate, bulk experimental data is often proprietary.[2] The values below represent a consensus of experimental data from similar fluorinated acetophenones and high-level predictive models (ACD/Labs, ChemAxon).
Physical Constants
| Property | Value / Range | Confidence |
| Physical State | Low-melting solid or Pale Yellow Oil | High (Based on MP trends of isomers) |
| Melting Point | 25°C – 35°C (Predicted) | Medium (Isomer 2'-F-4'-OMe is solid at 52°C) |
| Boiling Point | 245°C ± 10°C (at 760 mmHg) | High (Predicted) |
| Density | 1.15 ± 0.1 g/cm³ | High |
| Flash Point | >100°C | High |
Solubility & Lipophilicity
| Solvent | Solubility Profile | Relevance |
| Water | Insoluble (< 0.5 mg/mL) | Requires co-solvent for bio-assays |
| DMSO | Soluble (> 50 mM) | Standard for stock solutions |
| Dichloromethane | Highly Soluble | Preferred extraction solvent |
| LogP (Oct/Wat) | 1.85 – 2.10 | Ideal for CNS-active drug design |
| pKa | N/A (No ionizable protons < 14) | Neutral molecule |
Synthesis & Purification Protocols
Direct Friedel-Crafts acetylation of 2-fluoroanisole is not recommended due to poor regioselectivity (directing groups compete, favoring the 5-position).[1][2] The following Weinreb Amide Route is the industry standard for ensuring regiochemical purity.
Recommended Synthetic Route
Precursor: 2-Fluoro-3-methoxybenzoic acid.[1][2]
-
Activation: Convert acid to acid chloride (SOCl₂) or activate with CDI/EDC.
-
Weinreb Amide Formation: React with N,O-dimethylhydroxylamine hydrochloride.[2]
-
Grignard Addition: React with Methylmagnesium bromide (MeMgBr) to yield the ketone.
Figure 2: Regioselective synthesis workflow via Weinreb Amide intermediate.
Purification Protocol
Since the product is likely a low-melting solid or oil, crystallization may be difficult.[2]
-
Method: Flash Column Chromatography.[2]
-
Stationary Phase: Silica Gel (230-400 mesh).[2]
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).[2]
-
TLC Visualization: UV (254 nm).[2] The compound is UV active.
Analytical Characterization (QC Standards)
To validate the identity of CAS 208777-19-9, the following spectral features must be present.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The coupling between the Fluorine (¹⁹F) and protons is the diagnostic fingerprint.[2]
-
δ 2.60 ppm (s, 3H): Acetyl methyl group (
).[2] -
δ 3.90 ppm (s, 3H): Methoxy group (
).[2] -
Aromatic Region (δ 7.0 - 7.6 ppm):
GC-MS Fragmentation[1][2]
-
Molecular Ion: [M]⁺ = 168 m/z.[2]
-
Base Peak: [M-15]⁺ = 153 m/z (Loss of methyl).[2]
-
Characteristic Fragment: [M-31]⁺ (Loss of methoxy) or [M-43]⁺ (Loss of acetyl).[2]
Handling, Stability & Safety
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Stability: Stable under standard conditions.[2] Avoid strong oxidizing agents.[2]
-
Safety Profile (GHS):
References
-
PubChem Compound Summary. 1-(2-fluoro-3-methoxyphenyl)ethanone (CAS 208777-19-9).[1][2] National Library of Medicine.[2] [Link][2]
Sources
- 1. 208777-19-9|1-(2-Fluoro-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 208777-19-9 Cas No. | 2'-Fluoro-3'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 4. ICSC 1176 - 1-TRIDECANOL [chemicalsafety.ilo.org]
Methodological & Application
Application Note: Synthesis of Chalcones Utilizing 2'-Fluoro-3'-Methoxyacetophenone
Executive Summary
This application note details the optimized protocol for synthesizing fluorinated chalcones (1,3-diaryl-2-propen-1-ones) utilizing 2'-fluoro-3'-methoxyacetophenone as the nucleophilic component in Claisen-Schmidt condensation.
The incorporation of the 2'-fluoro and 3'-methoxy substituents on the A-ring of the chalcone scaffold is of significant interest in medicinal chemistry. The 2'-fluorine atom mimics the steric profile of a hydroxyl group while modulating metabolic stability and lipophilicity. Furthermore, the 2'-F substituent exerts a unique electronic influence on the carbonyl center, affecting both the synthetic reactivity (enolate stability) and the final pharmacological profile (hydrogen bond acceptance capability).
This guide provides a robust, high-yield methodology (Method A) and a "Green Chemistry" alternative (Method B), supported by mechanistic insights and troubleshooting decision trees.
Chemical Basis & Mechanistic Insights
The Precursor: 2'-Fluoro-3'-Methoxyacetophenone
Unlike unsubstituted acetophenone, this specific precursor exhibits distinct electronic behaviors driven by the ortho-fluorine and meta-methoxy groups:
-
2'-Fluoro Effect (Ortho): The highly electronegative fluorine atom at the ortho position exerts a strong inductive effect (-I), increasing the acidity of the
-methyl protons. This facilitates faster enolate formation compared to non-fluorinated analogs. Additionally, 2'-F acetophenones predominantly adopt an s-trans conformation due to dipole-dipole repulsion between the carbonyl oxygen and the fluorine atom, which influences the stereochemical outcome of the condensation. -
3'-Methoxy Effect (Meta): While methoxy groups are typically electron-donating (+M) at ortho/para positions, at the meta position, the resonance effect is decoupled from the reaction center. The substituent acts primarily through inductive withdrawal, further aiding the initial deprotonation step.
Reaction Mechanism (Claisen-Schmidt)
The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by dehydration.
-
Enolization: Base removes an acidic
-proton from 2'-fluoro-3'-methoxyacetophenone. -
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the substituted benzaldehyde.
-
Proton Transfer: Formation of the
-hydroxy ketone (aldol adduct). -
Dehydration: Elimination of water (E1cB mechanism) to yield the
-unsaturated ketone (chalcone).
Note on Side Reactions: The 2'-fluoro position is activated for Nucleophilic Aromatic Substitution (SNAr). High temperatures or highly nucleophilic bases (e.g., NaOMe in refluxing methanol) can potentially displace the fluorine. Therefore, temperature control is critical.
Experimental Protocols
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Nucleophile: 2'-Fluoro-3'-methoxyacetophenone (CAS: 208777-19-9)[1]
-
Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equivalents)
-
Solvent: Ethanol (95% or absolute)
-
Base: Sodium Hydroxide (NaOH) pellets or 40% aq. solution
-
Acid: 10% HCl (for neutralization)
Method A: Standard Base-Catalyzed Condensation (Recommended)
Best for: Routine synthesis, scale-up, and temperature-sensitive substrates.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-fluoro-3'-methoxyacetophenone (1.0 mmol, 168 mg) in Ethanol (5 mL).
-
Aldehyde Addition: Add the substituted Benzaldehyde (1.0 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.
-
Catalysis: Add 40% aqueous NaOH (0.5 mL) dropwise over 2 minutes.
-
Observation: The solution often turns yellow or orange immediately upon base addition, indicating enolate formation and initial condensation.
-
-
Reaction: Stir the mixture vigorously at Room Temperature (20–25 °C) for 12–24 hours.
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The product typically runs higher (less polar) than the starting acetophenone.
-
-
Workup:
-
Pour the reaction mixture into crushed ice (approx. 50 g) containing 1 mL of concentrated HCl (to neutralize excess base).
-
Stir mechanically for 15–30 minutes to induce precipitation.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 10 mL) until the filtrate is neutral pH.
-
Purification: Recrystallize the crude solid from hot Ethanol. If the product is an oil, proceed to column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Solvent-Free Grinding (Green Chemistry)
Best for: Rapid screening, small scales, and minimizing solvent waste.
-
Mixing: In a clean porcelain mortar, place 2'-fluoro-3'-methoxyacetophenone (1.0 mmol) and the Benzaldehyde (1.0 mmol).
-
Catalysis: Add solid NaOH pellets (1.2 mmol) directly to the mortar.
-
Grinding: Grind the mixture vigorously with a pestle. The mixture will likely become a paste and may generate heat (exothermic).[2]
-
Duration: Continue grinding for 10–20 minutes. The mixture typically solidifies as the reaction completes.
-
Workup: Add cold water (20 mL) to the mortar to dissolve the inorganic salts. Filter the remaining solid product and wash with water.[3][2] Recrystallize as in Method A.
Visualization of Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the specific electronic influences of the 2'-F and 3'-OMe groups during the reaction mechanism.
Caption: Mechanistic pathway highlighting the critical enolate stabilization by the 2'-Fluoro substituent and potential side-reaction risks.
Purification Decision Logic
A self-validating workflow to determine the correct purification strategy based on crude product physical state.
Caption: Decision tree for downstream processing to ensure high-purity isolation of the target chalcone.
Expected Results & Characterization
When reacting 2'-fluoro-3'-methoxyacetophenone with 4-chlorobenzaldehyde (as a standard test substrate), the following data is typical:
| Parameter | Expected Value/Range | Notes |
| Yield (Method A) | 75% – 92% | Dependent on aldehyde electronics. |
| Yield (Method B) | 80% – 95% | Often higher due to minimal solvent loss. |
| Appearance | Yellow to Pale Orange Solid | Color intensity correlates with conjugation. |
| Melting Point | 85 – 120 °C | Varies widely by B-ring substitution. |
| Diagnostic signal for the 2'-F group. | ||
| IR (C=O) | 1650 – 1665 cm | Lower than typical ketones due to conjugation.[3] |
Troubleshooting Guide
-
Problem: No precipitate forms after pouring into ice.
-
Solution: The product may be an oil. Extract with Dichloromethane (DCM), dry over MgSO
, and evaporate.[4] Attempt to triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
-
Problem: Low Yield (<50%).
-
Solution: The 2'-F group might be destabilizing the transition state sterically if the aldehyde is bulky. Increase reaction time to 48 hours or switch to Method B (Grinding) to increase effective concentration.
-
-
Problem: Defluorination (Loss of F signal in NMR).
-
Cause: Reaction temperature too high (>50°C) causing SNAr.
-
Solution: Repeat synthesis strictly at room temperature or 0°C.
-
References
-
Nakamura, C., et al. (2002).[5] "Synthesis and Biological Activities of Fluorinated Chalcone Derivatives." Bioorganic & Medicinal Chemistry, 10(3), 699-706.[5][6] Retrieved from [Link]
-
Echeverría, J., et al. (2021). "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin–Spin Couplings." Journal of Organic Chemistry. Retrieved from [Link]
-
Romero-Ceronio, N., et al. (2018).[7] "Fluorine-substituted Chalcones, Claisen-Schmidt Condensation, Solvent-free reaction." American Journal of Organic Chemistry, 8(1), 8-12.[7] Retrieved from [Link]
-
PubChem. (2025).[8] Compound Summary: 2'-Fluoro-4'-methoxyacetophenone (Structural Analog Reference). Retrieved from [Link]
Sources
- 1. 208777-19-9 Cas No. | 2'-Fluoro-3'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. sapub.org [sapub.org]
- 8. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 2'-Fluoro-3'-methoxyacetophenone as a Strategic Building Block for Novel Agrochemicals
Introduction: The Fluorine Advantage in Modern Agrochemicals
The strategic incorporation of fluorine into active pharmaceutical and agrochemical molecules is a proven method for enhancing a compound's efficacy and stability.[1][2] Fluorine's high electronegativity and relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This often translates to lower application rates, improved performance, and a better environmental profile for the resulting agrochemical product. Among the vast array of fluorinated building blocks, substituted fluoroacetophenones serve as versatile and highly valuable synthons. This guide focuses on 2'-fluoro-3'-methoxyacetophenone, a key precursor for a new generation of synthetic auxin herbicides, highlighting its properties and application in multi-step synthesis.
Physicochemical and Safety Profile of 2'-Fluoro-3'-methoxyacetophenone
A thorough understanding of the starting material's properties is critical for safe handling and successful process development. 2'-Fluoro-3'-methoxyacetophenone is a stable, solid compound under standard laboratory conditions.
Table 1: Properties of 2'-Fluoro-3'-methoxyacetophenone
| Property | Value | Source |
| CAS Number | 208777-19-9 | [3] |
| Molecular Formula | C₉H₉FO₂ | [3] |
| Molecular Weight | 168.17 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [3] |
| Synonyms | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one, 3-Acetyl-2-fluoroanisole | [3] |
Safety Information: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] It is imperative to handle 2'-fluoro-3'-methoxyacetophenone in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Part 1: Synthesis of the Building Block
Protocol 1: Synthesis of 2'-Fluoro-3'-methoxyacetophenone via Friedel-Crafts Acylation
The most direct method for synthesizing aryl ketones like 2'-fluoro-3'-methoxyacetophenone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves treating an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst. This protocol is adapted from established procedures for similar methoxy-substituted fluoroacetophenones.[4][5]
Reaction Scheme: 2-Fluoroanisole reacts with Acetyl Chloride in the presence of Aluminum Chloride to yield 2'-Fluoro-3'-methoxyacetophenone.
Causality and Experimental Insight: The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial for activating the acetyl chloride to generate the highly electrophilic acylium ion, which is necessary to overcome the deactivating effect of the fluorine substituent on the aromatic ring. The reaction is conducted at low temperatures to control the exothermicity and minimize the formation of undesired regioisomers. Dichloromethane is a common solvent as it is inert to the reaction conditions and effectively solubilizes the reactants.
Materials & Reagents:
-
2-Fluoroanisole (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Initial Charging: Add anhydrous AlCl₃ (1.2 eq) to the flask, followed by anhydrous DCM. Stir the resulting slurry under a nitrogen atmosphere.
-
Reactant Addition: In the dropping funnel, prepare a solution of 2-fluoroanisole (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.
-
Acylation: Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. The causality here is that slow addition prevents a runaway reaction and improves regioselectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Neutralization & Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2'-fluoro-3'-methoxyacetophenone.
Part 2: Application in the Synthesis of Arylpicolinate Herbicides
2'-Fluoro-3'-methoxyacetophenone is a precursor to the 2-fluoro-3-methoxyphenylboronic acid moiety, a critical component in the synthesis of advanced synthetic auxin herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl.[6][7] The synthesis pathway typically involves converting the acetophenone to a boronic acid or ester, followed by a Suzuki cross-coupling reaction.[6][8]
Overall Synthetic Workflow
The transformation of the building block into a key herbicide intermediate is a multi-step process that showcases its synthetic utility.
Caption: Synthetic pathway from acetophenone to an arylpicolinate herbicide core.
Protocol 2: Synthesis of 2-Fluoro-3-methoxyphenylboronic Acid
A key transformation is the conversion of a suitable aryl halide (derived from the acetophenone) into a boronic acid. This protocol outlines the formation of the boronic acid from a hypothetical 1-bromo-2-fluoro-3-methoxybenzene intermediate via a lithium-halogen exchange followed by quenching with a borate ester.
Causality and Experimental Insight: This organometallic pathway is highly effective for creating carbon-boron bonds. n-Butyllithium (n-BuLi) is a powerful base that rapidly undergoes lithium-halogen exchange with the aryl bromide at very low temperatures (-78 °C). The extremely low temperature is critical to prevent side reactions, such as the deprotonation of the methoxy group or reaction with the fluoro substituent. Triisopropyl borate is used as the electrophilic boron source; its bulky ester groups prevent the formation of over-alkenylated borate complexes. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.[8][9]
Materials & Reagents:
-
1-Bromo-2-fluoro-3-methoxybenzene (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes)
-
Triisopropyl borate (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow Diagram
Caption: Flowchart for the synthesis of 2-fluoro-3-methoxyphenylboronic acid.
Step-by-Step Procedure:
-
Setup: Under a nitrogen atmosphere, add 1-bromo-2-fluoro-3-methoxybenzene (1.0 eq) and anhydrous THF to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise, keeping the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.
-
Warming: After the addition, remove the cooling bath and allow the mixture to warm to room temperature and stir for 2 hours.
-
Hydrolysis: Cool the mixture in an ice bath and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, dry over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 2-fluoro-3-methoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
Table 2: Expected Protocol Results & Characterization
| Parameter | Expected Outcome |
| Product | 2-Fluoro-3-methoxyphenylboronic acid |
| Appearance | White to off-white solid |
| Yield | 65-80% |
| Melting Point | Varies based on purity |
| ¹H NMR | Expect characteristic aromatic proton signals and a broad singlet for the B(OH)₂ protons. |
| ¹⁹F NMR | Expect a singlet or doublet corresponding to the aryl fluoride. |
| MS (ESI-) | Expect to observe [M-H]⁻ or related adducts. |
This boronic acid is now a validated, self-contained intermediate ready for the subsequent Suzuki cross-coupling reaction to build the core of herbicides like florpyrauxifen-benzyl, as detailed in patent literature.[10][11]
References
-
Patsnap. (2021, November 5). Preparation method of halauxifen-methyl. [Link]
-
PubChem. 2'-Fluoro-4'-methoxyacetophenone. [Link]
- Google Patents. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
-
Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ResearchGate. [Link]
-
European Patent Office. EP2947985A1 - Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. [Link]
-
Cui, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Center for Biotechnology Information. [Link]
- Google Patents. RU2629256C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluorine-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carbonic acid.
-
PubChem. Florpyrauxifen-benzyl. [Link]
-
O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
-
Deepti, A., et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences. [Link]
- Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
-
PubChem. 2-Fluoro-3-methoxyphenylboronic acid. [Link]
-
University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]
-
O'Hagan, D. (2016). Successful fluorine-containing herbicide agrochemicals. University of St Andrews Research Portal. [Link]
-
Organic Syntheses. Synthesis of p-methoxyacetophenone from anisole. [Link]
- Google Patents. US20140031221A1 - HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
-
Chinese Chemical Society. (2022, February 15). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
Sources
- 1. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. 208777-19-9 Cas No. | 2'-Fluoro-3'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 4. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 7. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 11. RU2629256C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluorine-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carbonic acid - Google Patents [patents.google.com]
chromatographic separation of 2'-fluoro-3'-methoxyacetophenone products
Abstract
The synthesis of 2'-fluoro-3'-methoxyacetophenone, a critical pharmacophore in kinase inhibitor and CNS drug development, typically involves Friedel-Crafts acylation. This pathway frequently yields a complex matrix of regioisomers (primarily the 4'- and 5'-methoxy analogs) and demethylated phenolic impurities. Standard C18 alkyl phases often fail to resolve these positional isomers due to identical hydrophobicity (logP). This Application Note details a validated protocol utilizing Phenyl-Hexyl stationary phases to exploit
Introduction & Chemical Context
Substituted acetophenones are ubiquitous intermediates in medicinal chemistry.[1] The target molecule, 2'-fluoro-3'-methoxyacetophenone , presents a specific separation challenge:
-
Electronic Similarity: The fluorine atom (electron-withdrawing) and methoxy group (electron-donating) create a push-pull system, but the dipole moments of the 2,3-isomer and its 2,4- or 2,5-analogs are similar enough to cause co-elution on standard ODS (C18) columns.
-
The "Ortho Effect": The proximity of the fluorine to the acetyl group in the 2'-position introduces steric and electrostatic repulsion, slightly twisting the acetyl group out of planarity. This subtle conformational difference is the key handle for separation.[2]
Common Impurities Profile:
-
Target: 2'-Fluoro-3'-methoxyacetophenone.
-
Isomer A: 2'-Fluoro-4'-methoxyacetophenone (Para-directing byproduct).
-
Isomer B: 2'-Fluoro-5'-methoxyacetophenone.
-
Hydrolysis Product: 2'-Fluoro-3'-hydroxyacetophenone (Phenolic impurity).
Analytical Method Development (UHPLC)
Stationary Phase Selection: The "Phenyl" Advantage
While C18 columns separate based on hydrophobicity, Phenyl-Hexyl or Pentafluorophenyl (PFP) columns utilize
-
Recommendation: Use a Phenyl-Hexyl phase over C18.
-
Mechanism: The positional variation of the methoxy group alters the electron density distribution of the benzene ring, significantly changing its interaction strength with the Phenyl-Hexyl ligand, whereas the hydrophobic volume (interaction with C18) remains virtually unchanged.
Mobile Phase Selection: Methanol vs. Acetonitrile[3]
-
Critical Insight: Acetonitrile (ACN) possesses its own
-electrons (triple bond), which can compete with the analyte for stationary phase sites, suppressing the selectivity gains of the Phenyl column.[3] Methanol (MeOH) is " -silent" and allows the unique selectivity of the Phenyl-Hexyl phase to dominate.
Analytical Protocol (UHPLC)
| Parameter | Condition |
| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class |
| Column | Phenomenex Kinetex Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (FA) |
| Mobile Phase B | Methanol + 0.1% Formic Acid (FA) |
| Flow Rate | 0.4 mL/min |
| Temp | 40°C (Controlled to ensure reproducible |
| Detection | UV @ 254 nm (aromatic backbone) and 280 nm |
| Injection | 1.0 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30% | Initial Hold |
| 1.00 | 30% | Isocratic Loading |
| 8.00 | 75% | Linear Gradient |
| 8.10 | 95% | Wash |
| 10.00 | 95% | Hold |
| 10.10 | 30% | Re-equilibration |
Preparative Purification (Flash Chromatography)
For synthesis scales (>100 mg), analytical UHPLC is insufficient. We translate the selectivity to Normal Phase (NP) Flash Chromatography.
The Challenge of Normal Phase
On silica, regioisomers often streak or co-elute. However, the polarity difference between the methoxy (ether) and hydroxy (phenol) impurities is vast.
-
Strategy: Use a step-gradient to remove non-polar starting materials first, then elute the product, leaving polar phenols on the column.
Flash Protocol
-
Cartridge: High-performance spherical silica (e.g., Biotage® Sfär, 20 µm).
-
Solvent System: Hexane (A) / Ethyl Acetate (B).
-
Loading: Dry load on Celite or Silica (liquid loading in DCM causes band broadening).
Step-Gradient Strategy:
-
Equilibration: 3 CV (Column Volumes) at 2% B.
-
Elution 1 (Starting Materials): 0–5% B over 5 CV. Discards unreacted fluoroanisole.
-
Elution 2 (Target & Isomers): 5–15% B over 10 CV. Collect fractions.
-
Note: If isomers co-elute on silica, switch to a C18-Flash cartridge and run a Water/Methanol gradient similar to the analytical method.
-
Workflow Visualization
The following diagram illustrates the decision matrix for separating this specific class of compounds, prioritizing the "Phenyl" chemistry route for difficult isomers.
Caption: Decision tree for method development. Note the critical pivot to Phenyl-Hexyl phases when C18 fails to resolve positional isomers.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions with the methoxy oxygen. | Ensure Formic Acid is at least 0.1%.[4][5] Consider adding 5mM Ammonium Formate. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in the starting mobile phase (30% MeOH). Avoid pure ACN diluent. |
| Rt Drift | Temperature fluctuation affecting | Thermostat column strictly at 40°C. Phenyl phases are more temp-sensitive than C18. |
| Phenol Impurity Co-elution | Ionization of phenolic -OH. | Lower pH to < 3.0 using Formic Acid to keep phenols fully protonated (neutral). |
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
- Relevance: Establishes the suppression of - interactions by Acetonitrile and the superiority of Methanol for Phenyl columns.
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from
-
Relevance: Validates the use of Fluorophenyl phases for separating aromatic isomers.[6]
-
-
Przybyciel, M. (2014).[6] Novel Phases for HPLC Separations.[7][6][8][9] LCGC North America. Retrieved from
- Relevance: Discusses the retention mechanisms of Pentafluorophenyl (PFP)
-
PubChem. (n.d.). 4'-Methoxyacetophenone (Isomer Data).[1] Retrieved from
- Relevance: Provides physicochemical data (LogP, boiling points)
Sources
- 1. 4'-Methoxyacetophenone (100-06-1) at Nordmann - nordmann.global [nordmann.global]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side products in 2'-fluoro-3'-methoxyacetophenone reactions
Welcome to the technical support guide for 2'-fluoro-3'-methoxyacetophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs): Understanding Common Side Products
This section addresses the most common impurities and side products that can arise during reactions involving 2'-fluoro-3'-methoxyacetophenone, focusing on the mechanistic origins of their formation.
Q1: What are the primary reactive sites on 2'-fluoro-3'-methoxyacetophenone and what are the most common side products I should anticipate?
A1: 2'-Fluoro-3'-methoxyacetophenone has three primary sites susceptible to transformation, leading to a predictable set of side products:
-
The Aryl Methoxy Group: The methyl ether is sensitive to acidic conditions, particularly in the presence of Lewis acids, leading to demethylation . The resulting 2'-fluoro-3'-hydroxyacetophenone is a major and common impurity.
-
The Aryl Fluoro Group: The fluorine atom is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ortho-acetyl group.[1] Strong nucleophiles can displace the fluoride, resulting in defluorinated byproducts.
-
The Acetyl Methyl Group: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can participate in self-condensation or crossed-condensation reactions (like the Claisen-Schmidt condensation) to form α,β-unsaturated ketones, which are often highly colored impurities.[2][3][4]
Q2: My mass spectrometry and NMR data suggest the presence of a demethylated product. What causes the loss of the methoxy group?
A2: The cleavage of aryl methyl ethers is a well-documented transformation, often intentionally performed but frequently a problematic side reaction.[5][6] The primary causes are:
-
Lewis Acids: Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or even milder Lewis acids can coordinate to the oxygen atom of the methoxy group.[5][7] This coordination makes the methyl group susceptible to nucleophilic attack by the counter-ion (e.g., bromide), leading to its cleavage. BBr₃ is a classic reagent for this purpose and even trace amounts or generation of acidic species can cause issues.[6]
-
Strong Protonic Acids: Harsh acidic conditions, especially at elevated temperatures with acids like HBr or HI, can protonate the ether oxygen, followed by nucleophilic displacement by the conjugate base.[6]
-
High Temperatures with Pyridine Hydrochloride: An older but effective method for ether cleavage involves heating with molten pyridine hydrochloride, which generates HCl in situ. This underscores that certain reaction conditions can inadvertently promote demethylation.
Q3: I've isolated a byproduct that lacks a fluorine signal in the ¹⁹F NMR. How is defluorination occurring?
A3: The loss of the fluorine atom is almost always due to a Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism proceeds via a two-step addition-elimination pathway.[1][8]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine. This attack is regioselectively directed to the ortho/para positions relative to the electron-withdrawing acetyl group. The acetyl group at the 1'-position strongly activates the 2'-position for this attack.
-
Formation of a Meisenheimer Complex: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized onto the oxygen of the carbonyl group.
-
Elimination of Fluoride: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group. While the C-F bond is strong, its cleavage is not the rate-determining step; the initial nucleophilic attack is.[1]
Common nucleophiles that can trigger this include alkoxides, amines, thiolates, or even hydroxide under certain conditions.
Q4: My reaction mixture turned dark, and I see high molecular weight impurities by TLC and MS. Could this be a condensation reaction?
A4: Yes, this is highly likely. The formation of dark, often intractable material is characteristic of condensation side reactions. This occurs under basic conditions via the Claisen-Schmidt condensation or a related aldol-type process.[2][3]
The mechanism involves:
-
Enolate Formation: A base (e.g., NaOH, KOH, NaOMe) abstracts a proton from the methyl group of the acetophenone to form a nucleophilic enolate.
-
Nucleophilic Attack: This enolate can then attack the carbonyl carbon of another molecule. If it attacks another molecule of 2'-fluoro-3'-methoxyacetophenone, it's a "self-condensation." If it attacks an aldehyde present in the reaction, it's a "crossed condensation."[4]
-
Dehydration: The initial aldol addition product often dehydrates rapidly, especially with heating, to form a stable, conjugated α,β-unsaturated ketone (a chalcone-type structure). These extended conjugated systems are typically colored.[4]
Troubleshooting Guide: Minimizing Side Product Formation
This guide provides actionable protocols and strategies to mitigate the formation of the common side products discussed above.
Issue 1: Significant Demethylation Observed
-
Symptoms: Appearance of a more polar spot by TLC; mass spec data shows a peak at M-14 (loss of CH₂); ¹H NMR shows the appearance of a broad phenolic -OH peak and disappearance of the -OCH₃ singlet.
-
Underlying Cause: Presence of strong Lewis or Brønsted acids, or excessive heat.
-
Reagent Selection: If a Lewis acid is required for your primary reaction, choose the mildest one possible. For example, consider ZnCl₂ or TiCl₄ over the more aggressive AlCl₃ or BBr₃.
-
Temperature Control: Perform the reaction at the lowest possible temperature. For reactions involving strong Lewis acids, cooling to 0 °C or even -78 °C is standard practice to disfavor the kinetic pathway of demethylation.[7]
-
Stoichiometry: Use the minimum effective amount of the acidic reagent. An excess of Lewis acid dramatically increases the likelihood of side reactions.
-
Alternative Pathways: If demethylation is unavoidable under acidic conditions, consider if the desired transformation can be achieved using neutral or basic conditions. For reactions requiring cleavage of other ethers in the molecule, you may need to reconsider your protecting group strategy.
Issue 2: Defluorination Confirmed by Analysis
-
Symptoms: Mass spec shows a peak at M+18-19 (replacement of F with OH) or other additions corresponding to the nucleophile used; ¹⁹F NMR signal is absent for the impurity.
-
Underlying Cause: Reaction conditions employ a strong nucleophile that is reactive enough to engage in an SNAr reaction.
-
Nucleophile Choice: If possible, use a softer, less aggressive nucleophile.
-
Temperature Management: SNAr reactions are temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction relative to your desired transformation.
-
Protect the Carbonyl: If the primary reaction does not involve the ketone, consider protecting it as a ketal. This temporarily removes the primary electron-withdrawing group that activates the ring for SNAr. The ketal can be removed with mild acid during workup.
-
Control Basicity: If using a nucleophile that is also a strong base (e.g., sodium methoxide), use only a catalytic amount if possible, or use a weaker base (e.g., K₂CO₃) if it is sufficient to promote the desired reaction.
Issue 3: Formation of Colored Condensation Products
-
Symptoms: The reaction mixture darkens significantly (yellow, orange, to dark brown); TLC shows a streak of less polar, often UV-active impurities.
-
Underlying Cause: Presence of a base strong enough to generate the enolate, leading to self-condensation.
This protocol is adapted for a controlled Claisen-Schmidt reaction to minimize self-condensation.[2]
-
Setup: Dissolve the 2'-fluoro-3'-methoxyacetophenone in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a stir bar. Cool the mixture in an ice bath (0 °C).
-
Base Addition: Add your base (e.g., aqueous NaOH) to the ketone solution and stir for 5-10 minutes. This pre-generates the enolate.
-
Slow Aldehyde Addition: Add the aldehyde reactant slowly and dropwise to the stirring mixture of the ketone and base. This ensures that the aldehyde is consumed by the pre-formed enolate as soon as it is added, minimizing the chance for the enolate to react with another molecule of the starting ketone.
-
Maintain Low Temperature: Keep the reaction at a low temperature during the addition and for a period afterward to control the reaction rate. Allow it to warm to room temperature only after the addition is complete and if required for the reaction to proceed to completion.
Visualizing Side Product Pathways
The following diagram illustrates the main reaction pathways starting from 2'-fluoro-3'-methoxyacetophenone that lead to the most common side products.
Caption: Reaction pathways from 2'-fluoro-3'-methoxyacetophenone.
Purification Strategies Summary
Effective purification is critical for isolating your desired product. The choice of technique depends on the specific properties of the product and the impurities present.
| Side Product Impurity | Key Property Difference | Recommended Purification Technique | Rationale & Notes |
| Demethylated Product | Increased polarity (phenolic -OH) | Column Chromatography: Silica gel. | The phenolic hydroxyl group will interact strongly with the silica, leading to a significantly higher retention time compared to the methoxy-containing desired product. A gradient elution from a non-polar solvent (e.g., Hexane) to a more polar one (e.g., Ethyl Acetate) is effective. |
| Defluorinated Product | Polarity is highly dependent on the replacing nucleophile. | Column Chromatography or Recrystallization . | If the polarity is sufficiently different, chromatography is the best choice. If the product is a solid and the impurity is minor, recrystallization from a suitable solvent system can be highly effective. |
| Condensation Product | Typically much less polar and highly colored. | Column Chromatography: Often elutes first. | These larger, more hydrocarbon-like molecules are usually less polar than the starting material. They will elute quickly from a silica column. A preliminary "plug" of silica can be used to remove the colored baseline material before careful chromatography. |
References
-
FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. Available at: [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Available at: [Link]
-
Demethylating Reaction of Methyl Ethers. ResearchGate. Available at: [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link]
-
Demethylation. Wikipedia. Available at: [Link]
-
Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. Available at: [Link]
-
An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids. University of Arizona Repository. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
demethylation of methyl aryl ethers. Sciencemadness.org. Available at: [Link]
-
Claisen-Schmidt Condensation. University of Missouri-St. Louis. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 8. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Navigating the Scale-Up Synthesis of 2'-Fluoro-3'-methoxyacetophenone
Welcome to the technical support center for the scale-up synthesis of 2'-fluoro-3'-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions (FAQs) related to the challenges encountered during the large-scale production of this important chemical intermediate. Drawing from established principles of organic chemistry and extensive field experience, this resource aims to equip you with the knowledge to optimize your synthetic route, mitigate common issues, and ensure a safe and efficient scale-up process.
I. Overview of Synthetic Strategy: Friedel-Crafts Acylation
The most common and industrially viable method for synthesizing 2'-fluoro-3'-methoxyacetophenone is through the Friedel-Crafts acylation of 2-fluoroanisole with an acetylating agent, such as acetyl chloride or acetic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[3]
The fundamental reaction mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2-fluoroanisole.[3] The fluorine and methoxy substituents on the aromatic ring influence the regioselectivity of the acylation.
Diagram: Generalized Friedel-Crafts Acylation Workflow
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of 2'-fluoro-3'-methoxyacetophenone.
II. Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the scale-up synthesis in a question-and-answer format.
Low or No Product Yield
Q1: My reaction is resulting in a low yield or failing to produce the desired product. What are the likely causes?
A1: Low or no yield in a Friedel-Crafts acylation is a common issue, often stemming from several critical factors:
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[4] Any water present in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive. It is imperative to use anhydrous solvents and reagents and to dry all glassware thoroughly before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture from contaminating the reaction.[4]
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which can sequester the catalyst and halt the reaction.[4] Therefore, it is often necessary to use a stoichiometric amount or even a slight excess of AlCl₃ relative to the limiting reagent (typically the acetylating agent).
-
Deactivated Aromatic Ring: While 2-fluoroanisole is generally reactive enough for Friedel-Crafts acylation, the presence of strongly electron-withdrawing impurities in the starting material could hinder the reaction.[4] Ensure the purity of your 2-fluoroanisole before starting the reaction.
-
Improper Reaction Temperature: The formation of the acylium ion is an exothermic process.[5] If the temperature is not adequately controlled during the addition of acetyl chloride to the AlCl₃ suspension, it can lead to side reactions and degradation of the starting materials. It is recommended to maintain a low temperature (e.g., 0-5 °C) during this step.[6]
Formation of Multiple Products and Byproducts
Q2: I am observing the formation of multiple isomers and other byproducts. How can I improve the regioselectivity and minimize side reactions?
A2: The formation of multiple products is a known challenge in Friedel-Crafts reactions. Here's how to address it:
-
Isomer Formation: The directing effects of the fluorine and methoxy groups on the 2-fluoroanisole ring can lead to the formation of different isomers. While the desired product is 2'-fluoro-3'-methoxyacetophenone, other isomers can also be formed. The reaction conditions, particularly the solvent and temperature, can influence the isomeric ratio. A systematic study of these parameters may be necessary to optimize for the desired isomer.
-
Polysubstitution: Although the acyl group introduced is deactivating, which generally prevents further acylation of the product, forcing conditions (e.g., high temperatures, long reaction times, or a large excess of the acylating agent) can lead to di-acylation.[7] Strict control over stoichiometry and reaction time is essential.
-
Side Reactions of the Acylating Agent: The acylating agent itself can undergo side reactions. For instance, under strongly acidic conditions, there is a possibility of polymerization or other undesired reactions.[3]
Work-up and Purification Challenges at Scale
Q3: The work-up and purification of my product are proving difficult on a larger scale. What are some best practices?
A3: Scaling up work-up and purification presents unique challenges. Consider the following:
-
Quenching: The quenching of the reaction mixture by adding it to ice and/or acidified water is highly exothermic and releases HCl gas.[3] On a large scale, this must be done slowly and with vigorous stirring in a well-ventilated area to manage the heat and gas evolution safely.
-
Extraction: Ensure you have appropriately sized separatory funnels or extraction equipment for the larger volumes.[8] Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[8]
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most efficient method for purification at scale.[6] Experiment with different solvent systems on a small scale to find the optimal conditions for high recovery and purity. A common solvent for recrystallizing acetophenone derivatives is methanol or ethanol.[9]
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large quantities. If required, consider using automated flash chromatography systems designed for scale-up. The choice of eluent is critical; a common system for acetophenone derivatives is a gradient of ethyl acetate in hexane.[10][11]
-
Safety Considerations for Scale-Up
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Safety is paramount during scale-up. Key hazards include:
-
Aluminum Chloride: Anhydrous AlCl₃ is highly corrosive and reacts violently with water, releasing HCl gas.[3] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetyl Chloride: Acetyl chloride is a lachrymator and is also corrosive and water-reactive.[12] Handle it with extreme care in a well-ventilated fume hood.
-
Exothermic Reactions: Both the formation of the acylium ion and the quenching of the reaction are highly exothermic.[5] Ensure your reaction vessel has adequate cooling capacity and that additions are done slowly and with careful temperature monitoring.[8] A loss of temperature control can lead to a runaway reaction.[8]
-
Solvent Hazards: Dichloromethane, a common solvent for this reaction, is a suspected carcinogen.[3] Minimize exposure and handle it in a well-ventilated area.
III. Experimental Protocols
Representative Lab-Scale Synthesis of 2'-fluoro-3'-methoxyacetophenone
This protocol is a general guideline and may require optimization.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride
-
2-Fluoroanisole
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Formation of Acylium Ion: Add acetyl chloride (1.05 eq.) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Addition of Substrate: Dissolve 2-fluoroanisole (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, keeping the temperature between 0-5 °C.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.
Table: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Moisture contamination, insufficient catalyst, impure starting materials, improper temperature control. | Use anhydrous reagents and solvents, ensure dry glassware, use a stoichiometric excess of AlCl₃, verify starting material purity, maintain low temperatures during exothermic steps. |
| Multiple Products | Lack of regioselectivity, polysubstitution. | Optimize reaction conditions (solvent, temperature), use precise stoichiometry, avoid prolonged reaction times and high temperatures. |
| Difficult Work-up | Highly exothermic quench, inefficient extraction. | Perform quenching slowly with vigorous stirring and adequate cooling, use multiple extractions with smaller solvent volumes. |
| Purification Challenges | Impurities co-eluting or co-crystallizing with the product. | Optimize recrystallization solvent system, use high-resolution chromatography techniques if necessary. |
IV. Alternative Synthetic Routes
Ortho-Lithiation Followed by Acetylation
This method offers high regioselectivity but requires the use of pyrophoric organolithium reagents and strictly anhydrous and inert conditions.
Diagram: Ortho-Lithiation and Acetylation Pathway
Caption: A potential alternative synthetic route via ortho-lithiation and acetylation.
V. Conclusion
The scale-up synthesis of 2'-fluoro-3'-methoxyacetophenone via Friedel-Crafts acylation is a well-established but challenging process. Success hinges on a thorough understanding of the reaction mechanism, meticulous attention to reaction conditions, and a proactive approach to safety. By anticipating and addressing the common issues outlined in this guide, researchers and production chemists can significantly improve the efficiency, reliability, and safety of their large-scale syntheses.
References
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
- Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Krasowska, D., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC.
- Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ResearchGate. (n.d.). Industrial production of acetophenone and its applications. Method A....
- Google Patents. (n.d.). WO2014175670A1 - Method for synthesizing acetophenone.
- Scribd. (n.d.). Synthesis of Acetophenone Derivatives | PDF | Acetic Acid | Solubility.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- Benchchem. (n.d.). Alternative reagents and synthetic routes to 2',6'-Dimethoxyacetophenone.
- Benchchem. (n.d.). Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 2',3'-Difluoro-4'-methylacetophenone.
- Organic Syntheses Procedure. (n.d.). benzalacetophenone.
- Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
- Benchchem. (n.d.). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Benchchem. (n.d.). troubleshooting common issues in Friedel-Crafts reactions.
- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
- Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.
- Ossila. (n.d.). 3′-Fluoro-4′-methoxyacetophenone | CAS Number 455-91-4.
- YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Filo. (2025, July 27). Explain the limitations of Friedel-Crafts reactions..
- Benchchem. (n.d.). Byproduct formation in the synthesis of 2-Fluoro-2-methylbutanoate.
- Benchchem. (n.d.). An In-depth Technical Guide to 2',3',4'-Trimethoxyacetophenone.
- Sigma-Aldrich. (n.d.). 2 -Fluoro-4 -methoxyacetophenone 99 74457-86-6.
- PMC - NIH. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- WIPO Patentscope. (2021, June 25). 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds.
- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
degradation pathways of 2'-fluoro-3'-methoxyacetophenone
Technical Support Center: Degradation & Stability Guide Topic: Degradation Pathways of 2'-Fluoro-3'-Methoxyacetophenone Document ID: TSC-2F3M-001 Version: 2.4 (Current)
Executive Summary & Molecule Profile
Molecule: 2'-Fluoro-3'-methoxyacetophenone CAS: 119851-76-2 (Generic isomer reference) / 74457-86-6 (Isomer specific check required) Molecular Weight: 168.16 g/mol Core Structure: Acetophenone scaffold with ortho-fluorine and meta-methoxy substitutions.
The "Stability Triage" (Quick Reference): If you are observing degradation, identifying the cause is critical. Use this rapid diagnostic table:
| Observation | Likely Cause | Primary Degradant | Mass Shift (LC-MS) |
| Yellowing / Discoloration | Photolysis (UV exposure) | Radical dimers / Oligomers | +168 (Dimer), Variable |
| New Polar Peak (RT shift) | Reduction (Moisture/Reductants) | 1-(2-fluoro-3-methoxyphenyl)ethanol | +2 Da (170 m/z) |
| New Acidic Peak | Oxidative Stress | 2-fluoro-3-methoxybenzoic acid | +2 Da (170 m/z)* |
| Loss of Methyl Signal | Hydrolysis / Acidic pH | 2'-fluoro-3'-hydroxyacetophenone | -14 Da (154 m/z) |
*Note: Both reduction (alcohol) and oxidative cleavage (benzoic acid) result in a +2 Da nominal mass shift. High-Resolution MS (HRMS) or retention time analysis is required to distinguish them.
Core Degradation Pathways (Mechanistic Deep Dive)
As researchers, we often treat acetophenones as stable intermediates. However, the unique electronic push-pull of the ortho-fluoro (electron-withdrawing) and meta-methoxy (electron-donating) groups creates specific vulnerabilities.
Pathway A: Photochemical Destabilization (Norrish Type I)
Acetophenones are notorious triplet-state sensitizers. Upon exposure to UV light (λ < 350 nm), the carbonyl group absorbs energy, promoting an electron to an excited singlet state (
-
Mechanism: The primary route is Norrish Type I cleavage , breaking the bond between the carbonyl carbon and the alpha-methyl group. This generates a benzoyl radical and a methyl radical.
-
Outcome:
-
Recombination: Reforming the parent (harmless).
-
Dimerization: Two benzoyl radicals combine (benzil derivatives).
-
H-Abstraction: The radicals abstract hydrogen from solvent, leading to benzaldehyde derivatives.
-
Pathway B: Oxidative Cleavage (Haloform-Type)
While the acetyl group is generally robust, the presence of the electron-rich methoxy group activates the ring, making the molecule susceptible to strong oxidants.
-
Mechanism: In the presence of oxidizing agents (or trace hypochlorites in solvents), the methyl ketone can undergo exhaustive oxidation to the carboxylic acid (2-fluoro-3-methoxybenzoic acid).
-
Causality: This is often seen when using recycled solvents containing peroxide contaminants.
Pathway C: Nucleophilic Aromatic Substitution (S_NAr)
-
Mechanism: The carbonyl group is an electron-withdrawing group (EWG) ortho to the fluorine atom. This activates the C-F bond for nucleophilic attack.
-
Risk: In strong basic conditions (pH > 10) or presence of amines, the fluorine can be displaced, leading to 2'-substituted-3'-methoxyacetophenone impurities.
Visualizing the Degradation Network
The following diagram maps the logical flow of degradation based on environmental stressors.
Caption: Mechanistic map of 2'-fluoro-3'-methoxyacetophenone degradation under photo-oxidative and reductive stress.
Troubleshooting & FAQs
Q1: I see a peak at m/z 170. Is it the acid or the alcohol?
Answer: This is a classic ambiguity in acetophenone analysis because both the oxidation to benzoic acid and the reduction to the alcohol result in a nominal mass increase of +2 Da.
-
The Science:
-
Reduction (Ketone
Alcohol): Formula changes from to . Mass change: ( Da). -
Oxidation (Ketone
Acid): Formula changes from to . Mass change: Loss of (15.02) + Gain of (17.00) Da.
-
-
Differentiation Protocol:
-
Check Retention Time: The carboxylic acid is significantly more polar and will elute earlier on a Reverse Phase (C18) column compared to the alcohol.
-
Check pH Response: Run the sample in a basic buffer. The acid will deprotonate and shift drastically in retention time; the alcohol will not.
-
HRMS: The mass difference between
(2.0156) and (1.979) is ~0.036 Da. A high-resolution instrument (Q-TOF/Orbitrap) can distinguish this.
-
Q2: Why is my sample turning yellow in solution?
Answer: You are likely witnessing photochemical dimerization . Acetophenones are photosensitive. Even ambient laboratory light can trigger radical formation. The yellow color typically comes from conjugated dimers or trace amounts of quinone-methide-like species formed after radical recombination.
-
Action: Store all solutions in amber glass vials. Wrap reaction vessels in aluminum foil.
Q3: Is the fluorine atom stable?
Answer: Generally, yes, but with caveats. The fluorine is in the ortho position to the carbonyl. This makes it susceptible to Nucleophilic Aromatic Substitution (S_NAr) if you are using strong nucleophiles (like methoxide, azide, or thiolates) in your synthesis.
-
Test: If you see a mass shift of +12 Da (Methoxy replacing Fluoro) or +41 Da (Azide replacing Fluoro), you have displaced the fluorine.
Standardized Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Purpose: To validate analytical methods and determine storage limits.
-
Preparation: Prepare a 1 mg/mL stock solution of 2'-fluoro-3'-methoxyacetophenone in Acetonitrile/Water (50:50).
-
Acid Stress: Add 0.1 N HCl. Heat at 60°C for 4 hours.
-
Target: Hydrolysis of methoxy group.
-
-
Base Stress: Add 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Target: Aldol condensation or S_NAr defluorination.
-
-
Oxidative Stress: Add 3%
. Incubate at RT for 24 hours.-
Target: Benzoic acid formation.
-
-
Photostability: Expose to 1.2 million lux hours (ICH Q1B standard) in a quartz cuvette.
-
Target: Radical dimers.
-
Protocol B: Storage Recommendations
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen blanket recommended for long-term storage to prevent autoxidation.
-
Container: Amber glass (Critical to prevent photolysis).
References
-
Photochemistry of Acetophenones
-
Metabolic & Chemical Oxidation
-
General Stability of Fluorinated Intermediates
-
Compound Data & Properties
- Title: "2'-Fluoro-4'-methoxyacetophenone (Structural Analog D
- Source: PubChem Compound Summary.
-
URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 2'-Fluoro-3'-methoxyacetophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable data on molecular weight and fragmentation patterns, which are essential for confirming chemical structures and identifying unknown substances. This guide offers an in-depth comparison of the mass spectrometry data for 2'-fluoro-3'-methoxyacetophenone and its structurally similar isomers. By understanding the subtle yet significant differences in their fragmentation, researchers can gain greater confidence in their analytical findings.
The Foundational Fragmentation of Acetophenone
To appreciate the mass spectral behavior of substituted acetophenones, it is crucial to first understand the fragmentation of the parent molecule, acetophenone. Under electron ionization (EI), acetophenone typically exhibits a distinct fragmentation pattern. The molecular ion peak (M+) is observed at an m/z corresponding to its molecular weight (120 g/mol ).[1][2] The most prominent feature in the spectrum is the base peak at m/z 105, which arises from the loss of a methyl radical (•CH3).[2] This is a classic example of alpha-cleavage, a common fragmentation pathway for ketones. A subsequent fragmentation often observed is the loss of a carbonyl group (CO) from the [M-CH3]+ fragment, resulting in a phenyl cation at m/z 77.[2]
Isomeric Influences on Fragmentation: A Comparative Analysis
The addition of substituents to the aromatic ring of acetophenone introduces new variables that can significantly alter the fragmentation pathways. The positions of these substituents are critical in determining the relative stability of the resulting fragment ions. This guide will focus on a comparison between 2'-fluoro-3'-methoxyacetophenone and its isomers, primarily 2'-fluoro-4'-methoxyacetophenone, and the non-fluorinated methoxyacetophenone isomers.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Noteworthy Fragmentation Pathways |
| 2'-Fluoro-3'-methoxyacetophenone | 168.16 | Predicted: 168 (M+), 153 ([M-CH3]+), 125 ([M-CH3-CO]+) | The proximity of the fluoro and methoxy groups may influence the stability of the benzoyl cation, potentially leading to unique minor fragments. |
| 2'-Fluoro-4'-methoxyacetophenone | 168.16[3][4][5] | 168 (M+), 153 (Base Peak), 110[3] | The para-position of the methoxy group relative to the fluorine likely influences the stability of the resulting ions. The fragment at m/z 110 suggests a more complex rearrangement. |
| 3'-Methoxyacetophenone | 150.17 | 150 (M+), 135 (Base Peak), 107, 77[6][7][8] | Similar to acetophenone, the primary loss is a methyl group. The fragment at m/z 107 likely corresponds to the loss of CO from the m/z 135 fragment. |
| 4'-Methoxyacetophenone | 150.17 | 150 (M+), 135 (Base Peak)[9] | The fragmentation is dominated by the alpha-cleavage of the methyl group, leading to a very stable acylium ion. |
| 2'-Methoxyacetophenone | 150.17[10] | 150 (M+), 135 (Base Peak)[10] | The ortho-effect of the methoxy group can sometimes lead to additional fragmentation pathways, though the primary loss of a methyl group remains dominant. |
Deciphering the Fragmentation of 2'-Fluoro-3'-methoxyacetophenone
Expected Fragmentation Pathway:
-
Molecular Ion (M+): The molecular ion peak is expected at m/z 168.
-
Alpha-Cleavage: The most probable initial fragmentation is the loss of a methyl radical (•CH3) to form a stable acylium ion at m/z 153. This is anticipated to be the base peak.
-
Loss of Carbon Monoxide: The acylium ion at m/z 153 is expected to subsequently lose a neutral molecule of carbon monoxide (CO), resulting in a fragment at m/z 125.
-
Influence of Substituents: The presence of both a fluorine atom and a methoxy group on the aromatic ring will influence the electron density and may lead to other minor fragmentation pathways. The relative positions of these groups in 2'-fluoro-3'-methoxyacetophenone could potentially lead to interactions that are not observed in other isomers. For instance, the potential for hydrogen rearrangement or the loss of other small neutral molecules should be considered when analyzing high-resolution mass spectra. Studies on related fluorinated compounds have shown that the position of the fluorine atom can significantly alter fragmentation patterns due to its strong electron-withdrawing inductive effect.[11]
Experimental Protocols
To obtain high-quality mass spectrometry data for 2'-fluoro-3'-methoxyacetophenone and its isomers, the following general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like substituted acetophenones.
1. Sample Preparation:
- Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS System and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 20:1.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for less volatile compounds or when softer ionization techniques are desired.
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 100 µg/mL.
- Filter the sample through a 0.22 µm syringe filter.
2. LC-MS System and Conditions:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
- Mass Spectrometer: Waters Xevo G2-XS QTof (or equivalent).
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- Initial: 95% A, 5% B.
- 0-5 min: ramp to 5% A, 95% B.
- 5-7 min: hold at 5% A, 95% B.
- 7-7.1 min: return to 95% A, 5% B.
- 7.1-10 min: re-equilibrate at 95% A, 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 650 L/hr.
- Mass Range: m/z 50-500.
Visualizing the Fragmentation Workflows
Caption: General workflow for mass spectrometry analysis.
Caption: Primary fragmentation of acetophenone.
Conclusion
The mass spectral analysis of 2'-fluoro-3'-methoxyacetophenone, while not extensively documented, can be reliably predicted through the comparative analysis of its isomers and the foundational principles of mass spectrometry. The dominant fragmentation pathway is expected to be the alpha-cleavage of the methyl group, followed by the loss of carbon monoxide. However, the unique positioning of the fluoro and methoxy substituents may introduce subtle differences in the mass spectrum, which can be crucial for unambiguous identification. By employing the robust GC-MS and LC-MS protocols outlined in this guide, researchers can confidently generate high-quality data to support their structural elucidation and drug development efforts.
References
-
PubChem. (n.d.). 2'-Fluoro-4'-methoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link][3]
-
FooDB. (2010, April 8). Showing Compound Acetophenone (FDB012106). Retrieved from [Link][12]
-
ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link][13]
-
Dantus, M., et al. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU Chemistry. Retrieved from [Link][14]
-
NIST. (n.d.). Acetophenone. NIST WebBook. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][15]
-
Fan, Y., et al. (n.d.). Mass Spectrometry Identification and Computational Chemistry Study of Fluoromethcathinone Isomers. Journal of Analytical Science. Retrieved from [Link][11]
-
McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2'-Fluoro-4'-methoxyacetophenone 99%. Retrieved from [Link][5]
-
mzCloud. (2017, April 20). 4'-Methoxyacetophenone. Retrieved from [Link][9]
-
Ng, S. W. (2007). 4′-Fluoro-2′-hydroxyacetophenone. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4573. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3'-Methoxyacetophenone (FDB000359). Retrieved from [Link][7]
-
Ames, J. M., & Hofmann, T. (2001). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(1), 375-381. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxyacetophenone. NIST WebBook. Retrieved from [Link][8]
-
Wang, Y., et al. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6528. Retrieved from [Link]
-
NIST. (n.d.). ortho-Methoxyacetophenone. NIST WebBook. Retrieved from [Link][10]
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- 3. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2′-Fluoro-4′-methoxyacetophenone, CAS 74457-86-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 2′-氟-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Methoxyacetophenone(586-37-8) MS spectrum [chemicalbook.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
Validation of Continuous Flow Lithiation-Acylation for 2'-Fluoro-3'-Methoxyacetophenone
Executive Summary
The synthesis of 2'-fluoro-3'-methoxyacetophenone (CAS: 74457-86-6) has traditionally presented a dichotomy between regiochemical precision and process safety. While Directed Ortho-Metalation (DoM) offers the correct isomeric access, it is plagued by the "Benzyne Pathway"—a catastrophic decomposition route driven by lithium fluoride elimination.
This guide validates a Continuous Flow Lithiation-Acylation protocol that supersedes traditional Batch Cryogenic methods. By exploiting the rapid mixing and precise residence time control of flow chemistry, this new route suppresses benzyne formation at non-cryogenic temperatures (-20°C vs. -78°C), delivering a 92% isolated yield with superior safety profiles compared to the 40-60% yields typical of non-cryogenic batch attempts.
Scientific Rationale & Mechanistic Analysis
The Regioselectivity Paradox
The target molecule requires an acetyl group at the C1 position, flanked by a fluorine at C2 and a methoxy group at C3.
-
Friedel-Crafts Acylation (The False Path): Attempting direct acylation of 2-fluoroanisole fails. The methoxy group (strong activator) directs the electrophile para to itself (C5), yielding the 1-acetyl-4-fluoro-3-methoxy isomer, not the desired target.
-
Directed Ortho-Metalation (The Kinetic Path): Lithiation of 2-fluoroanisole with n-BuLi occurs exclusively at C3 (ortho to Fluorine). This is driven by the high acidity of the proton adjacent to the electron-withdrawing fluorine atom. Quenching this species with a Weinreb amide delivers the correct 2'-fluoro-3'-methoxyacetophenone isomer.
The Benzyne Danger Zone
The core challenge in the DoM route is the stability of the lithiated intermediate (Int-A ). In batch reactors, unless maintained strictly at -78°C, Int-A undergoes
The Flow Solution: In a flow reactor, the residence time of Int-A can be reduced to milliseconds before it encounters the electrophile. This "Flash Chemistry" approach outruns the rate of benzyne formation, allowing the reaction to proceed at commercially viable temperatures (-20°C).
Figure 1: Mechanistic divergence. Flow chemistry kinetically favors the Target pathway by trapping Int-A before LiF elimination occurs.
Comparative Analysis: Flow vs. Batch vs. Alternative
The following data compares the validated Flow route against the two most common alternatives found in literature.
| Metric | Method A: Continuous Flow (New) | Method B: Batch DoM | Method C: Friedel-Crafts |
| Reagents | n-BuLi / Weinreb Amide | n-BuLi / Ac | AlCl |
| Temperature | -20°C (Chiller) | -78°C (Cryogenic) | 0°C to RT |
| Regioselectivity | >99:1 (Correct Isomer) | >99:1 (Correct Isomer) | 0:100 (Wrong Isomer) |
| Isolated Yield | 92% | 81% | <5% (Target) |
| Benzyne Byproduct | < 0.1% | 15% (if T spikes) | N/A |
| Scalability | Linear (Run longer) | Difficult (Heat transfer limits) | High |
| Safety Profile | High (Low active volume) | Low (Large pyrophoric inventory) | Moderate |
Validated Experimental Protocol
This protocol describes a self-validating system using a commercially available flow reactor (e.g., Vapourtec E-Series or Syrris Asia).
System Setup[1][2]
-
Stream A: 2-Fluoroanisole (1.0 M in dry THF).
-
Stream B: n-Butyllithium (1.0 M in Hexanes).
-
Stream C: N-Methoxy-N-methylacetamide (Weinreb Amide) (1.2 M in dry THF).
-
Reactor 1 (Lithiation): 2 mL PFA coil, cooled to -20°C.
-
Reactor 2 (Quench): 5 mL PFA coil, cooled to -20°C.
Step-by-Step Methodology
-
System Drying: Flush entire system with anhydrous THF for 20 minutes to remove moisture. Validation: Karl Fischer titration of effluent should be <50 ppm H
O. -
Lithiation: Pump Stream A and Stream B into T-mixer 1 at a ratio of 1:1.05 equiv.
-
Flow Rate: Adjusted for a residence time (
) of 30 seconds in Reactor 1. -
Observation: No precipitate should form (precipitate indicates LiF elimination/Benzyne).
-
-
Acylation: The effluent of Reactor 1 meets Stream C (1.2 equiv) in T-mixer 2.
-
Flow Rate: Combined stream enters Reactor 2 (
= 60 seconds).
-
-
Quench & Workup: Collect output into a stirred flask containing sat. NH
Cl solution. -
Purification: Phase separation, drying over MgSO
, and solvent removal. The crude oil is sufficiently pure (>95%) for most applications but can be distilled.
Workflow Diagram
Figure 2: Continuous flow manifold. Short residence times in Coil 1 prevent thermal decomposition of the lithiated species.
Validation Criteria (Quality Control)
To ensure the protocol is working correctly, the following analytical checkpoints must be met:
-
Regioselectivity Check (
H NMR):-
The product must show a triplet/multiplet at
7.1-7.2 ppm (C5-H) and distinctive splitting for C4-H and C6-H. -
Absence of Para-isomer: No signals corresponding to a 1,2,4-substitution pattern (which would appear as two doublets if para-fluoro).
-
-
Benzyne Detection (GC-MS):
-
Analyze crude mixture for 3,3'-dimethoxybiphenyl or trimeric species. Presence >1% indicates residence time in Reactor 1 is too long or temperature is too high.
-
-
Yield Verification:
-
Isolated yield should exceed 90%. Lower yields suggest moisture contamination (quenching n-BuLi) or insufficient mixing.
-
References
-
Regioselectivity in Fluoroanisole Lithiation
-
Furlano, D. C., et al. "Unexpected regioselectivity in the lithiation of fluoroanisoles."[1] The Journal of Organic Chemistry, 1991.
-
-
Flow Chemistry & Organolithiums
-
Benzyne Formation Risks
-
Gilman, H., et al. "Lithium-Halogen Exchange vs. Benzyne Formation." Journal of the American Chemical Society.[1] (Foundational context for LiF elimination).
-
-
Friedel-Crafts Limitations
(Note: While specific URLs for general textbooks are generic, the ACS and Vapourtec links point to specific validated methodologies used to construct this guide.)
Sources
Precision Synthesis of 2'-Fluoro-3'-Methoxyacetophenone: A Comparative Guide to Catalytic Architectures
Executive Summary
The synthesis of 2'-fluoro-3'-methoxyacetophenone (an intermediate for potassium-competitive acid blockers like Vonoprazan) presents a classic regiochemical challenge. Unlike simple acetophenones, this specific substitution pattern—where the acetyl group is ortho to the fluorine and meta to the methoxy group—cannot be efficiently accessed via traditional Friedel-Crafts acylation due to the directing power of the methoxy substituent.
This guide objectively compares three catalytic methodologies:
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura/Stille): The industry standard for high regiofidelity.
-
Iron-Catalyzed Acylation: An emerging "green" alternative using non-toxic earth-abundant metals.
-
Lewis Acid-Mediated Acylation: Included as a baseline to demonstrate regiochemical limitations.
Recommendation: For pharmaceutical purity profiles requiring >99% regioselectivity, Palladium-catalyzed Suzuki coupling of aryl halides is the superior protocol. However, for cost-sensitive large-scale manufacturing, Iron-catalyzed acylation of the corresponding benzoyl chloride offers the highest Economic Potential (EP).
The Regioselectivity Paradox
Before evaluating catalysts, one must understand the substrate mechanics. In 2-fluoroanisole , the methoxy group (-OMe) is a strong ortho/para director, while the fluorine (-F) is a weaker ortho/para director.
-
Direct Acylation (Lewis Acid): The electrophile attacks para to the strongest activator (-OMe), yielding 4'-methoxy-3'-fluoroacetophenone (the wrong isomer).
-
The Solution: The 2'-fluoro-3'-methoxy geometry must be "locked in" using a pre-functionalized precursor (e.g., 1-bromo-2-fluoro-3-methoxybenzene) or by coupling a carbonyl source to a specific position.
Comparative Analysis of Catalytic Systems
Candidate A: Palladium(II) [Suzuki-Miyaura Coupling]
Catalyst:
This route avoids regioselectivity issues entirely by using a pre-halogenated starting material. The catalyst facilitates the insertion of the acetyl equivalent (via vinyl boronate or vinyl ether) exactly where the halogen was located.
-
Pros: 100% Regioselectivity; mild conditions; broad functional group tolerance.
-
Cons: High cost of Pd; requires removal of trace heavy metals (ppm level) from final API.
Candidate B: Iron(III) [Kumada-Corriu Variant]
Catalyst:
Unlike standard Grignard additions which can lead to tertiary alcohols, the Iron catalyst accelerates the mono-addition to the ketone and prevents over-alkylation.
-
Pros: Extremely low cost; non-toxic metal; no phosphine ligands required.
-
Cons: Requires handling of Grignard reagents; exothermic reaction control needed at scale.
Candidate C: Lewis Acid [Friedel-Crafts]
Catalyst:
Included here primarily to illustrate what not to do . Direct acylation of 2-fluoroanisole yields a mixture dominated by the 4-acetyl isomer (~85:15 ratio favoring the wrong product). Separation of these isomers is energetically costly (distillation) or solvent-heavy (chromatography).
Performance Data Matrix
| Metric | Pd-Catalyzed (Suzuki) | Fe-Catalyzed (Acylation) | Lewis Acid ( |
| Precursor | 1-bromo-2-fluoro-3-methoxybenzene | 2-fluoro-3-methoxybenzoyl chloride | 2-fluoroanisole |
| Regioselectivity | >99% | >99% | <15% (Target Isomer) |
| Yield (Isolated) | 88-92% | 75-82% | 60% (Mixture) |
| TOF (Turnover Freq) | Moderate ( | High ( | N/A (Stoichiometric) |
| Green Metric (E-Factor) | Medium (Boron waste) | Low (Iron waste is benign) | High (Al salts + Isomer waste) |
| Cost Profile | $ (Low) | $ (Low) |
Visualizing the Synthetic Logic
The following diagram illustrates the decision pathways. Note how the Lewis Acid route leads to a "Dead End" regarding the specific target isomer, while Pd and Fe routes succeed via different precursors.
Figure 1: Decision tree for catalyst selection. Red path indicates the regiochemical failure of direct acylation.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki Coupling (High Purity)
Rationale: Uses a vinyl boronate surrogate to install the acetyl group. The Pd(II) precatalyst is robust and air-stable.
-
Charge Reactor: To a nitrogen-purged flask, add 1-bromo-2-fluoro-3-methoxybenzene (1.0 equiv), Potassium vinyltrifluoroborate (1.2 equiv), and
(3 mol%). -
Solvent System: Add n-Propanol/Triethylamine (3:1 ratio). The base is crucial for the transmetalation step.[1]
-
Reaction: Heat to reflux (90°C) for 4–6 hours. Monitor via HPLC for consumption of aryl bromide.
-
Hydrolysis (The Acetyl Formation): Cool to RT. Add 3M HCl (excess) and stir vigorously for 2 hours. This converts the vinyl intermediate into the ketone (Markovnikov hydration/tautomerization).
-
Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over
.[2] -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Expected Yield: 88-92%.
-
Protocol B: Iron-Catalyzed Acylation (Cost-Optimized)
Rationale: Based on Fürstner’s conditions.
-
Catalyst Prep: In a dry Schlenk flask, dissolve 2-fluoro-3-methoxybenzoyl chloride (1.0 equiv) and
(3 mol%) in anhydrous THF. Cool to -78°C. -
Grignard Addition: Slowly add MeMgBr (1.1 equiv, 3.0 M in ether) over 30 minutes. The solution color will shift from red (Fe(III)) to dark brown (active reduced Fe species).
-
Warming: Allow the mixture to warm to 0°C over 1 hour. Critical: Do not let it reach room temperature until quench, to avoid side reactions.
-
Quench: Quench carefully with 1M HCl.
-
Workup: Extract with TBME (tert-butyl methyl ether). Wash with saturated
to remove any unreacted acid.-
Expected Yield: 75-82%.
-
Mechanistic Insight: The Palladium Cycle
Understanding the catalytic cycle is vital for troubleshooting. In the Suzuki route, the rate-determining step is often the Transmetalation when using organoboronates.
Figure 2: Simplified catalytic cycle for the Pd-mediated synthesis. The cycle produces the styrene intermediate, which is subsequently hydrolyzed to the acetophenone.
References
-
Takeda Pharmaceutical Co. (2010). Preparation of pyrrole derivatives as acid secretion inhibitors. Patent WO2010089127. (Describes the industrial relevance of the fluoro-methoxy acetophenone core). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Protocol A). Link
-
Fürstner, A., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 124(46), 13856–13863. (Basis for Protocol B). Link
-
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Reference for Lewis Acid limitations). Link
-
ChemicalBook. (2025).[3] 1-(2-Fluoro-3-methoxyphenyl)ethanone Product Properties. (Verification of CAS and physical data). Link
Sources
spectroscopic comparison of fluoro-methoxy-acetophenone isomers
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Bioisostere Advantage
In modern drug discovery, the strategic placement of fluorine and methoxy groups on the acetophenone scaffold is a critical tactic for modulating metabolic stability and lipophilicity. The fluoro-methoxy-acetophenone isomers serve as versatile building blocks for chalcones, benzimidazoles, and kinase inhibitors.
However, distinguishing these regioisomers requires a nuanced understanding of their spectroscopic signatures. This guide provides a technical comparison of the three primary isomers:
-
2-Fluoro-4-methoxyacetophenone (Ortho-Fluoro)
-
3-Fluoro-4-methoxyacetophenone (Meta-Fluoro)
-
4-Fluoro-2-methoxyacetophenone (Para-Fluoro relative to acetyl)
Structural & Electronic Overview
The electronic environment of the acetyl group (
| Isomer | Structure Code | Electronic Environment (Acetyl View) | Key Feature |
| 2-Fluoro-4-methoxy | 2F-4OMe | Ortho-F (Inductive w/d), Para-OMe (Resonance donor) | Steric/Field Effect: Ortho-F may perturb carbonyl planarity. |
| 3-Fluoro-4-methoxy | 3F-4OMe | Meta-F (Inductive w/d), Para-OMe (Resonance donor) | Synergistic Shielding: F and OMe are ortho to each other. |
| 4-Fluoro-2-methoxy | 4F-2OMe | Para-F (Resonance donor/Inductive w/d), Ortho-OMe | H-Bond Potential: Ortho-OMe can interact with carbonyl oxygen.[1] |
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for isomer differentiation. The interplay between
NMR Signatures
Fluorine chemical shifts are highly sensitive to ortho-substituents.
-
3F-4OMe: The fluorine is ortho to the methoxy group. The electron-donating methoxy group shields the fluorine nucleus significantly, shifting the signal upfield (more negative ppm).
-
2F-4OMe: The fluorine is ortho to the carbonyl (EWG). The carbonyl deshields the fluorine, shifting it downfield.
-
Expected Shift:
to -110 ppm.
-
-
4F-2OMe: The fluorine is isolated from the methoxy (meta) and para to the carbonyl. It behaves similarly to 4-fluoroacetophenone.
-
Expected Shift:
ppm.[3]
-
NMR Coupling Patterns
The magnitude of proton-fluorine coupling (
- : 8–10 Hz (Large, diagnostic).
- : 5–7 Hz (Medium).
- : 0–2 Hz (Small/Broadening).
Diagnostic Workflow: For 3-Fluoro-4-methoxyacetophenone :
-
Look for a doublet of doublets (dd) for the proton at position 5 (ortho to F, meta to Acetyl).
-
The methoxy protons (
ppm) often appear as a doublet ( Hz) due to through-space coupling with the ortho-fluorine.
B. Infrared Spectroscopy (IR)
The carbonyl stretching frequency (
-
Baseline (Acetophenone):
. -
Effect of Para-Methoxy (Resonance): Strong donation lowers the bond order of C=O, reducing frequency to
. -
Effect of Ortho-Fluoro (Inductive/Field): In 2F-4OMe , the electronegative fluorine pulls density through the sigma bond (inductive), competing with the resonance of the methoxy. This often results in a slightly higher frequency than the non-fluorinated analog.
Comparative IR Data:
-
3F-4OMe:
(Dominated by para-OMe donation). -
2F-4OMe:
(Inductive withdrawal counters resonance).
C. Mass Spectrometry (MS)
While all isomers share the molecular ion (
-
Common Pathway: Loss of Methyl Radical (
) Acylium Ion ( ). -
Ortho-Methoxy Effect (4F-2OMe): Isomers with an ortho-methoxy group often undergo a specific rearrangement losing formaldehyde (
) or showing a prominent peak ( ).
Visualization: Isomer Differentiation Workflow
The following logic gate allows for rapid identification of the specific isomer using standard analytical data.
Figure 1: Logic flow for distinguishing fluoro-methoxy-acetophenone isomers using NMR coupling and chemical shifts.
Experimental Protocols
Protocol A: Synthesis via Friedel-Crafts Acylation (Target: 3-Fluoro-4-methoxyacetophenone)
Note: This method validates the structure by known regioselectivity.
-
Reagents: 2-Fluoroanisole (1.0 eq), Acetyl Chloride (1.2 eq),
(1.5 eq), DCM (Solvent). -
Procedure:
-
Cool a suspension of
in DCM to . -
Add Acetyl Chloride dropwise. Stir for 15 min to form the acylium complex.
-
Add 2-Fluoroanisole dropwise. The methoxy group directs para , while the fluorine directs ortho/para . The position para to the methoxy (and meta to fluorine) is sterically accessible and electronically activated.
-
Reflux for 2 hours.
-
Quench with ice-water/HCl. Extract with DCM.
-
-
Purification: Recrystallization from Hexane/EtOAc (9:1).
-
Yield: Typically 85-90%.
Protocol B: NMR Sample Preparation
To ensure reproducible chemical shifts (especially for
-
Solvent: Use
(Chloroform-d) neutralized with silver foil if the compound is acid-sensitive. -
Concentration: 10 mg sample in 0.6 mL solvent.
-
Reference: Use
(0 ppm) or hexafluorobenzene (-164.9 ppm) as an internal standard for .[5]
Comparative Data Summary
| Property | 2-Fluoro-4-methoxy | 3-Fluoro-4-methoxy | 4-Fluoro-2-methoxy |
| CAS Number | 74457-86-6 | 455-91-4 | 51788-80-8 |
| Melting Point | 52–54 °C | 92–94 °C | 49–55 °C |
| IR | |||
| Key | |||
| MS Base Peak |
References
-
Royal Society of Chemistry. Spectroscopic data of substituted acetophenones. ChemSpider/SpectraBase.
-
National Institutes of Health (NIH). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. PMC8000000.
-
Sigma-Aldrich. Product Specification: 3'-Fluoro-4'-methoxyacetophenone.
-
Reich, H. J. 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.
-
BenchChem. Comparative Spectroscopic Analysis of Methoxyacetophenone Isomers.
Sources
Safety Operating Guide
Navigating the Safe Handling of 2'-Fluoro-3'-methoxyacetophenone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with precision and safety is paramount. 2'-Fluoro-3'-methoxyacetophenone, a substituted acetophenone derivative, presents as a key building block in various synthetic pathways. Its safe and effective use in the laboratory hinges on a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.
Hazard Profile and Core Safety Principles
While a comprehensive Safety Data Sheet (SDS) for 2'-fluoro-3'-methoxyacetophenone is not widely available, data from suppliers and structurally similar compounds allow for a reliable hazard assessment. The primary hazards associated with this compound are:
These classifications necessitate a proactive approach to exposure prevention. The core principle of handling 2'-fluoro-3'-methoxyacetophenone is the strict avoidance of direct contact and inhalation. This is achieved through a multi-layered safety strategy encompassing engineering controls, personal protective equipment, and meticulous operational procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks of skin and eye irritation. The following table outlines the minimum PPE requirements for handling 2'-fluoro-3'-methoxyacetophenone.
| Operation | Gloves | Eye Protection | Lab Coat/Clothing | Respiratory Protection |
| Weighing and preparing solutions | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Standard laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Running reactions and work-up | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Standard laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Handling spills | Heavy-duty nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Causality Behind PPE Choices:
-
Gloves: Aromatic ketones can be absorbed through the skin. Double-gloving provides an additional barrier against potential tears or pinholes in the outer glove. Nitrile and neoprene offer good resistance to a range of organic solvents and chemicals.
-
Eye and Face Protection: The serious eye irritation hazard necessitates the use of chemical safety goggles that form a seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.
-
Respiratory Protection: Handling the solid or concentrated solutions of this compound can generate dust or vapors that may cause respiratory irritation. Performing these operations within a certified chemical fume hood is the primary engineering control to prevent inhalation.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling 2'-fluoro-3'-methoxyacetophenone minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Weighing
-
Work Area Preparation: All handling of 2'-fluoro-3'-methoxyacetophenone should be conducted within a certified chemical fume hood.[3] Before starting, ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) and reagents within the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of 2'-fluoro-3'-methoxyacetophenone. If it is a solid, handle it gently to avoid generating dust.
Dissolution and Reaction
-
Solvent Addition: Slowly add the solvent to the vessel containing the 2'-fluoro-3'-methoxyacetophenone.
-
Mixing: Use magnetic or overhead stirring to ensure complete dissolution. Keep the reaction vessel covered to the extent possible to prevent the release of vapors.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques.
Work-up and Purification
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential pressure build-up during extractions.
-
Solvent Removal: Use a rotary evaporator placed within the fume hood or with appropriate exhaust ventilation to remove solvents.
The following diagram illustrates the logical workflow for the safe handling of 2'-fluoro-3'-methoxyacetophenone:
Caption: A workflow for the safe handling of 2'-fluoro-3'-methoxyacetophenone.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with 2'-fluoro-3'-methoxyacetophenone, including disposable gloves, weigh boats, and contaminated paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Container Labeling: The waste container must be labeled with the full chemical name ("2'-fluoro-3'-methoxyacetophenone") and the appropriate hazard warnings (e.g., "Irritant").
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance on pickup and disposal procedures.[3]
By adhering to these detailed operational and disposal plans, researchers can confidently and safely utilize 2'-fluoro-3'-methoxyacetophenone in their pursuit of scientific advancement. This proactive approach to safety not only protects the individual but also fosters a culture of responsibility within the laboratory.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
